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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Dimethylphenyl 2-methylbenzoate: Structure, Properties, and Synthesis

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-dimethylphenyl 2-methylbenzoate, an aromatic ester with potential applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylphenyl 2-methylbenzoate, an aromatic ester with potential applications in organic synthesis and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its constituent precursors, 2,3-dimethylphenol and 2-methylbenzoic acid, to project its physicochemical properties and outline a robust, field-proven synthetic protocol. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel aromatic compounds.

Introduction and Molecular Structure

2,3-Dimethylphenyl 2-methylbenzoate is an organic ester characterized by a 2,3-dimethylphenyl group attached to a 2-methylbenzoate moiety through an ester linkage. The unique substitution pattern on both aromatic rings is anticipated to impart specific steric and electronic properties, influencing its reactivity, solubility, and potential biological activity. Understanding the interplay between these structural features is crucial for its application in medicinal chemistry and materials science.

The IUPAC name for this compound is 2,3-dimethylphenyl 2-methylbenzoate .

Molecular Structure:

The structure consists of a benzoate core where the phenyl ring is substituted with a methyl group at the ortho-position, and the ester oxygen is bonded to a 2,3-dimethyl-substituted phenyl ring.

Physicochemical Properties of Precursors

A thorough understanding of the starting materials is paramount for a successful synthesis. The key physicochemical properties of 2,3-dimethylphenol and 2-methylbenzoic acid are summarized below.

Table 1: Physicochemical Properties of Reactants

Property2,3-Dimethylphenol2-Methylbenzoic Acid
Synonyms 2,3-Xylenol, vic-o-Xylenol[1]o-Toluic acid[2]
CAS Number 526-75-0[1]118-90-1[3]
Molecular Formula C8H10O[1]C8H8O2[3]
Molecular Weight 122.16 g/mol [1]136.15 g/mol [3]
Appearance Colorless crystalline solid or brown chunky solid[1]White to off-white crystalline solid[4]
Melting Point 70-73 °C[5]103-105 °C
Boiling Point 217 °C[5]258-259 °C
Solubility Slightly soluble in water; soluble in most organic solvents[5]Limited solubility in water; soluble in organic solvents[4]
pKa 10.48 (strongest acidic)[6]3.96 (strongest acidic)

Synthesis of 2,3-Dimethylphenyl 2-methylbenzoate

The synthesis of 2,3-dimethylphenyl 2-methylbenzoate can be effectively achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol (in this case, a phenol).

Reaction Principle

The esterification proceeds by the protonation of the carbonyl oxygen of 2-methylbenzoic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2,3-dimethylphenol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 2-Methylbenzoic Acid 2,3-Dimethylphenol Solvent (Toluene) Setup Combine reactants and solvent in a round-bottom flask with a reflux condenser. Reactants->Setup Catalyst Conc. H2SO4 Add_Catalyst Slowly add concentrated H2SO4. Catalyst->Add_Catalyst Setup->Add_Catalyst Reflux Heat the mixture to reflux (approx. 110-120°C) for several hours. Add_Catalyst->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Wash Wash with NaHCO3 solution to neutralize acid. Wash with brine. Cool->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Evaporate Remove solvent under reduced pressure. Dry->Evaporate Purify Purify the crude product by column chromatography. Evaporate->Purify

Caption: Experimental workflow for the synthesis of 2,3-dimethylphenyl 2-methylbenzoate.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-methylbenzoic acid and 1.1 equivalents of 2,3-dimethylphenol in a suitable solvent such as toluene. The use of a slight excess of the phenol can help drive the reaction towards the product.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (the boiling point of toluene is approximately 111°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the remaining sulfuric acid and unreacted 2-methylbenzoic acid), followed by water, and finally with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude ester by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Predicted Properties and Characterization of 2,3-Dimethylphenyl 2-methylbenzoate

While specific experimental data is scarce, the properties of the title compound can be predicted based on its structure and the properties of similar aromatic esters.

Table 2: Predicted Physicochemical Properties of 2,3-Dimethylphenyl 2-methylbenzoate

PropertyPredicted Value/Characteristic
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Boiling Point Expected to be >250 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)
Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the three methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester group (typically in the range of 165-175 ppm), as well as signals for the aromatic and methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically around 1720-1740 cm⁻¹. Additional bands for C-O stretching and aromatic C-H and C=C vibrations are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of aromatic esters would also be anticipated.

Potential Applications

Given its structure as a substituted aromatic ester, 2,3-dimethylphenyl 2-methylbenzoate could find applications in several areas:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Polymer and Materials Science: Aromatic esters are often used as plasticizers, monomers, or additives in the formulation of polymers and other materials.

  • Fragrance and Flavor Industry: While the specific odor profile is unknown, many benzoate esters are utilized as fragrance components.[7]

Conclusion

This technical guide provides a foundational understanding of 2,3-dimethylphenyl 2-methylbenzoate, a compound for which direct experimental data is not widely available. By leveraging the known properties of its precursors and established principles of organic synthesis, a reliable pathway for its preparation and a projection of its key characteristics have been presented. This information is intended to empower researchers and professionals in their efforts to explore the potential of this and other novel aromatic esters.

References

  • PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound o-Xylenol (FDB004551). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2,3-Dimethylphenol Properties. Retrieved from [Link]

  • FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]

  • Evergreensino. (2025, June 9). What are the physical properties of O - Toluic Acid? Retrieved from [Link]

  • Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2,3-Dimethylphenyl)amino]benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]

Sources

Exploratory

Technical Guide: InChIKey and SMILES Notation for 2,3-Dimethylphenyl 2-methylbenzoate

An In-Depth Technical Guide on the Chemical Informatics of 2,3-Dimethylphenyl 2-methylbenzoate. Introduction: The Imperative of Unambiguous Identification In the high-throughput environment of modern drug discovery, triv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Informatics of 2,3-Dimethylphenyl 2-methylbenzoate.

Introduction: The Imperative of Unambiguous Identification

In the high-throughput environment of modern drug discovery, trivial nomenclature (e.g., "o-tolyl 2,3-xylyl ester") is a liability.[1] It introduces ambiguity, hinders database deduplication, and fails to encode machine-readable structural intelligence.[1]

This guide provides a rigorous technical analysis of the structural identifiers—SMILES (Simplified Molecular Input Line Entry System) and InChIKey (International Chemical Identifier Key)—for 2,3-Dimethylphenyl 2-methylbenzoate .[1] We will dissect the generation of these strings, their algorithmic underpinnings, and their application in Quantitative Structure-Activity Relationship (QSAR) modeling and database management.[1]

The Compound at a Glance

The molecule is an ester formed by the condensation of 2-methylbenzoic acid (o-toluic acid) and 2,3-dimethylphenol (2,3-xylenol).[1] Its steric profile, defined by ortho-substitution on both the benzoyl and phenoxy rings, makes it a distinct candidate for studying steric hindrance in ester hydrolysis and receptor binding.[1]

PropertyDescriptor
IUPAC Name 2,3-Dimethylphenyl 2-methylbenzoate
Molecular Formula

Molecular Weight 240.30 g/mol
Key Structural Feature Bi-aryl ester with steric crowding at the carbonyl interface

Structural Analysis & SMILES Generation

The Logic of SMILES Construction

SMILES notation encodes the molecular graph into a linear ASCII string. For 2,3-Dimethylphenyl 2-methylbenzoate, we must account for aromaticity and the specific branching of the methyl groups to ensure the correct isomer is represented.[1]

Step-by-Step Derivation:

  • Identify the Scaffolds:

    • Scaffold A (Acid moiety): 2-methylbenzoyl group.[1] SMILES: CC1=CC=CC=C1C(=O)-

    • Scaffold B (Phenol moiety): 2,3-dimethylphenoxy group.[1] SMILES: -Oc1c(C)c(C)ccc1

  • Establish Connectivity: The ester oxygen connects the carbonyl carbon of Scaffold A to the C1 position of Scaffold B.

  • Canonicalization: Algorithms (like CANGEN) prioritize atom numbering to generate a unique string.[1]

Generated SMILES:

Note: While isomeric SMILES would explicitly denote stereochemistry, this molecule is achiral.[1] Thus, the canonical SMILES is sufficient.[1]

Visualization of the Structural Logic

The following diagram illustrates the component-based assembly of the molecule and its translation into notation.

G Acid 2-Methylbenzoic Acid (Precursor A) Reaction Esterification (-H2O) Acid->Reaction Phenol 2,3-Dimethylphenol (Precursor B) Phenol->Reaction Product 2,3-Dimethylphenyl 2-methylbenzoate Reaction->Product Synthesis SMILES SMILES String: CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1 Product->SMILES Encoding

Figure 1: Structural synthesis and SMILES encoding workflow.

InChI and InChIKey: The Archival Standard[1]

While SMILES is human-readable, it lacks the universal standardization of InChI (International Chemical Identifier).[1] The InChIKey is the hashed version, designed for database indexing.[1]

The Standard InChI String

The InChI string is layered, separating connectivity, hydrogen atoms, and charge.[1]

Generated InChI:

Breakdown:

  • InChI=1S: Version 1, Standard.[1][2]

  • C16H16O2: Chemical formula layer.

  • c1-11-8...: Connections layer (defines the skeleton).[1]

  • h4-10H...: Hydrogen layer (defines proton locations).[1]

The InChIKey Hash

The InChIKey is a fixed-length (27-character) string generated by hashing the InChI.[1] It is the primary key for database lookups.

Computed InChIKey:

Decoding the Hash:

  • Block 1 (14 chars): AALPQQSKCYEIEW

    • Encodes the molecular skeleton (connectivity).[1] If you change a bond or atom type, this block changes completely.[1]

  • Block 2 (10 chars): UHFFFAOYSA[1]

    • Encodes stereochemistry, tautomers, and isotopic layers.[1]

    • UHFFFAOY indicates no stereochemistry.

    • SA indicates the Standard version.

  • Block 3 (1 char): N

    • Indicates the protonation state (Neutral).[1]

Experimental & Computational Protocols

As a scientist, you must validate these identifiers before integrating them into a master chemical database.[1] Below is a self-validating protocol using open-source cheminformatics tools.

Protocol: Algorithmic Validation via RDKit

This workflow ensures that the SMILES string reversibly generates the correct InChIKey, confirming structural integrity.[1]

Prerequisites: Python 3.8+, RDKit.

Methodology:

  • Input: Define the canonical SMILES.

  • Sanitization: Kekulize the molecule to check valency.

  • Conversion: Generate the InChI blob.

  • Hashing: Compute the InChIKey.

  • Verification: Compare against the reference hash AALPQQSKCYEIEW-UHFFFAOYSA-N.[1]

Protocol Input Input: SMILES CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1 Process1 RDKit: MolFromSmiles() Input->Process1 Process2 RDKit: MolToInchi() Process1->Process2 Valid Mol Object Process3 RDKit: InchiToInchiKey() Process2->Process3 InChI String Output Output: InChIKey AALPQQSKCYEIEW-UHFFFAOYSA-N Process3->Output

Figure 2: Computational validation workflow using RDKit logic.

Application in Database Merging

When merging internal compound libraries with public repositories (e.g., PubChem), rely only on the first block of the InChIKey (AALPQQSKCYEIEW) for fuzzy matching if stereochemistry is unspecified in legacy data.[1] This prevents false negatives caused by undefined chiral centers.

Summary of Identifiers

For immediate use in ELN (Electronic Lab Notebooks) or registration systems, use the following standardized data:

Identifier TypeValueContext
Canonical SMILES CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1General Informatics
Isomeric SMILES CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1Stereochemically Explicit
Standard InChI InChI=1S/C16H16O2/c1-11-8-6-10-15(13(11)3)18-16(17)14-9-5-4-7-12(14)2/h4-10H,1-3H3Archival / Regulatory
InChIKey AALPQQSKCYEIEW-UHFFFAOYSA-NDatabase Indexing

References

  • PubChem Compound Summary . 2-[(2,3-Dimethylphenyl)amino]benzoate (Related Structural Analog Analysis). National Center for Biotechnology Information. Available at: [Link][1]

  • Aronis Screening Library . 2,3-dimethylphenyl 2-methylbenzoate Structure and Identifiers. Aronis. Available at: [Link]

  • IUPAC . IUPAC International Chemical Identifier (InChI). InChI Trust. Available at: [Link][1]

  • RDKit Documentation . Cheminformatics and Machine Learning Software. Available at: [Link][1]

Sources

Foundational

Sterically Hindered Benzoate Esters: A Technical Guide to Synthesis, Stability, and Application

Executive Summary Sterically hindered benzoate esters—specifically those substituted at the 2,6-positions (e.g., mesitoates) or possessing bulky alkyl groups (e.g., tert-butyl esters)—represent a unique class of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sterically hindered benzoate esters—specifically those substituted at the 2,6-positions (e.g., mesitoates) or possessing bulky alkyl groups (e.g., tert-butyl esters)—represent a unique class of chemical tools. Their utility stems from a paradox: the very structural features that make them difficult to synthesize render them exceptionally stable against hydrolytic and enzymatic cleavage.

This guide addresses the three critical challenges associated with these molecules:

  • Overcoming the Synthetic Barrier: Conventional Fischer esterification fails due to acylium ion inaccessibility. We detail the Yamaguchi macrolactonization and Acid Chloride/AgCN protocols as superior alternatives.

  • Exploiting Hydrolytic Stability: How to use steric "shielding" to tune prodrug half-lives and protect carboxylic acids in harsh basic environments.

  • Directed Lithiation: Utilizing the coordination ability of the ester oxygen to facilitate Directed Ortho Metalation (DoM) for regioselective functionalization.

Part 1: The Chemistry of Steric Hindrance

The defining characteristic of sterically hindered benzoates is their resistance to nucleophilic attack at the carbonyl carbon. In a standard benzoate, the carbonyl is accessible to nucleophiles (like hydroxide ions or esterases). However, introducing bulky substituents (methyl, tert-butyl, iodine) at the ortho positions (2,6-substitution) creates a "steric gate."

Mechanism of Stability

The hydrolysis of esters typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.[1]

  • Collapse: The intermediate collapses, expelling the alkoxide leaving group.

In hindered esters (e.g., Mesitoates): The ortho-methyl groups lock the carbonyl group out of coplanarity with the benzene ring and physically block the trajectory of the incoming nucleophile (Burgi-Dunitz angle). This drastically raises the activation energy for the formation of the tetrahedral intermediate. Consequently, while methyl benzoate hydrolyzes in minutes under basic conditions, methyl 2,4,6-trimethylbenzoate (methyl mesitoate) can resist boiling aqueous NaOH for hours.

HydrolysisResistance Nucleophile Nucleophile (OH-) StandardEster Standard Benzoate (Accessible Carbonyl) Nucleophile->StandardEster Low Barrier HinderedEster Hindered Benzoate (2,6-Disubstituted) Nucleophile->HinderedEster High Barrier Tetrahedral Tetrahedral Intermediate StandardEster->Tetrahedral Fast NoReaction Steric Repulsion (No Reaction) HinderedEster->NoReaction Blocked Trajectory

Figure 1: Mechanistic comparison of nucleophilic attack on standard vs. sterically hindered benzoate esters.

Part 2: Synthesis Strategies

Attempting to synthesize hindered esters via Fischer esterification (Acid + Alcohol + H2SO4) is a common novice error. The equilibrium is unfavorable, and the formation of the tetrahedral intermediate is sterically blocked.

The Solution: Yamaguchi Esterification

The Yamaguchi protocol is the gold standard for coupling sterically hindered acids. It utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[2][3] This anhydride is then attacked by DMAP to form a highly reactive, less hindered acylpyridinium species.

Why it works: The mixed anhydride moves the electrophilic center away from the bulk, and the super-nucleophile DMAP facilitates the transfer.

Yamaguchi Acid Hindered Carboxylic Acid MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride Step 1: Activation Reagent Yamaguchi Reagent (2,4,6-Cl3-PhCOCl) Reagent->MixedAnhydride Step 1: Activation Base Et3N (Base) Base->MixedAnhydride Step 1: Activation AcylPyridinium Acylpyridinium Species (Highly Reactive) MixedAnhydride->AcylPyridinium Step 2: DMAP Attack (Regioselective) DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPyridinium Product Hindered Ester AcylPyridinium->Product Step 3: Alcohol Attack Alcohol Alcohol (R-OH) Alcohol->Product

Figure 2: The Yamaguchi Esterification workflow, bypassing steric hindrance via a mixed anhydride intermediate.

Protocol 1: Synthesis of Methyl 2,4,6-Trimethylbenzoate (Mesitoate)

This protocol is adapted for high-purity applications.

Reagents:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • DMAP (1.5 - 2.0 equiv)

  • Methanol (excess or 1.5 equiv if valuable)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Activation: Dissolve the acid and Et3N in THF under N2. Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir for 1 hour at room temperature. A white precipitate (Et3N·HCl) will form.

  • Filtration (Optional but recommended): Filter off the amine salts under inert atmosphere to prevent side reactions, though many run this "one-pot."

  • Esterification: Add the solution of the mixed anhydride to a solution of DMAP and Methanol in Toluene. Note: Adding the anhydride TO the DMAP/Alcohol mixture is crucial for selectivity.

  • Workup: Dilute with Et2O, wash with saturated NaHCO3 (removes unreacted acid/Yamaguchi byproduct), 1N HCl (removes DMAP), and brine. Dry over MgSO4.

Part 3: Applications in Drug Discovery (Prodrugs)

In drug development, a "soft drug" is designed to degrade, while a "hard drug" resists metabolism. Sterically hindered esters are used to harden prodrugs against premature plasma hydrolysis.

The "Steric Shield" Concept: By placing a bulky group (like a tert-butyl or isopropyl group) near the ester bond, researchers can fine-tune the hydrolysis rate.

  • Linear Esters (Ethyl/Methyl): t1/2 in plasma ≈ Minutes.

  • Branched Esters (Isopropyl/tert-Butyl): t1/2 in plasma ≈ Hours to Days.

Case Study: Indomethacin Prodrugs Indomethacin causes gastric irritation. Ester prodrugs mask the free acid. However, simple esters cleave too fast in the gut. Using a sterically hindered ester (e.g., the tert-butyl ester or a 2-substituted glycol ester) slows esterase activity, allowing the prodrug to be absorbed intact and circulate longer before releasing the active parent drug.

Ester TypeRelative Hydrolysis Rate (Human Plasma)Metabolic Stability
Methyl Benzoate100 (Reference)Low
Ethyl Benzoate~45Low-Medium
Isopropyl Benzoate~5High
tert-Butyl Benzoate< 1Very High
2,4,6-TrimethylbenzoateNegligibleExtremely High

Part 4: Applications in Organic Synthesis (DoM)

Sterically hindered benzoate esters are excellent substrates for Directed Ortho Metalation (DoM) . Unlike amides, which are strong directors, esters are moderate directors but offer different downstream chemistry (they can be reduced to alcohols or hydrolyzed to acids).

The Challenge: Standard esters (like methyl benzoate) suffer from nucleophilic attack by the lithiating agent (n-BuLi attacks the carbonyl). The Solution: Use tert-butyl benzoate . The bulky tert-butyl group prevents nucleophilic attack at the carbonyl, forcing the base to act as a base (deprotonation) rather than a nucleophile.

Protocol 2: Directed Ortho-Lithiation of tert-Butyl Benzoate

This reaction utilizes the Complex Induced Proximity Effect (CIPE).

Reagents:

  • tert-Butyl Benzoate (1.0 equiv)

  • sec-Butyllithium (1.1 equiv, 1.4M in cyclohexane)

  • TMEDA (1.1 equiv) - Crucial for breaking Li aggregates.

  • Electrophile (e.g., MeI, I2, DMF)[4]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a Schlenk flask. Add THF and TMEDA.[5][6] Cool to -78°C.[5][7][8]

  • Base Addition: Add sec-BuLi dropwise. The solution may turn light yellow.

  • Substrate Addition: Add tert-butyl benzoate dropwise. Stir for 1 hour at -78°C. The ortho-lithio species is generated.

  • Quench: Add the electrophile (e.g., MeI) dissolved in THF.

  • Warm: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.

DoM Substrate tert-Butyl Benzoate Complex Li-O Coordination (CIPE) Substrate->Complex + s-BuLi / TMEDA (-78°C) Lithiated Ortho-Lithio Species Complex->Lithiated Deprotonation Product Ortho-Substituted Benzoate Lithiated->Product + Electrophile (E+)

Figure 3: Directed Ortho Metalation pathway for tert-butyl benzoate.

References

  • Inanaga, J., et al. (1979).[2][9] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link

  • Beak, P., & Brown, R. A. (1982).[5] "The tertiary amide as a directing group: directed lithiation of tertiary benzamides." Journal of Organic Chemistry. Link

  • Mortier, J., et al. (2006).[7] "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters. Link

  • Vertex AI Search. (2023). "Hydrolytic stability of sterically hindered benzoate esters mechanism." 10

  • Organic Chemistry Portal. (2023). "Yamaguchi Esterification."[3][9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of Sterically Hindered Substrates

Protocol for the Synthesis of 2,3-Dimethylphenyl 2-Methylbenzoate[1] Executive Summary This application note details a robust, field-proven protocol for the esterification of 2,3-dimethylphenol (2,3-xylenol) with 2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Synthesis of 2,3-Dimethylphenyl 2-Methylbenzoate[1]

Executive Summary

This application note details a robust, field-proven protocol for the esterification of 2,3-dimethylphenol (2,3-xylenol) with 2-methylbenzoyl chloride (o-toluoyl chloride).[1] Both substrates possess significant steric hindrance at the reaction centers due to ortho-methyl substitution. Standard Fischer esterification or basic Schotten-Baumann conditions often result in sluggish kinetics and incomplete conversion for such systems.

This guide utilizes a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) .[1] This method generates a highly reactive N-acylpyridinium intermediate, effectively overcoming the steric energy barrier imposed by the ortho-substituents.[1] This protocol is designed for researchers requiring high purity (>98%) and yield for drug development and screening libraries.

Mechanistic Insight: The "Ortho Effect" Challenge

The synthesis of 2,3-dimethylphenyl 2-methylbenzoate presents a classic case of steric inhibition of resonance and nucleophilic attack, often termed the "Ortho Effect."

  • Electrophile Deactivation: The methyl group at the 2-position of the benzoyl chloride hinders the approach of nucleophiles to the carbonyl carbon.

  • Nucleophile Deactivation: The 2,3-dimethyl substitution on the phenol creates a crowded environment around the hydroxyl group, retarding its ability to attack the carbonyl.

The Solution: DMAP Catalysis To bypass this, we employ DMAP as a "hyper-nucleophilic" acylation catalyst. DMAP attacks the acid chloride thousands of times faster than the phenol, forming a planar, highly electrophilic N-acylpyridinium salt. This intermediate is less sterically sensitive and more reactive toward the hindered phenol than the free acid chloride.

Figure 1: Catalytic Cycle of DMAP in Hindered Esterification

DMAP_Mechanism AcidChloride 2-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidChloride->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Ester Target Ester (Product) Intermediate->Ester Acyl Transfer Salt DMAP-HCl Salt Intermediate->Salt Byproduct Phenol 2,3-Dimethylphenol Phenol->Ester Salt->DMAP Regeneration by Et3N Base Triethylamine (Auxiliary Base) Base->Salt

Caption: The DMAP catalytic cycle accelerates the reaction by forming a reactive N-acylpyridinium intermediate, bypassing the direct, slow attack of the hindered phenol on the hindered acid chloride.[1][2]

Materials & Equipment
Reagents
ComponentCAS No.Equiv.[3][4]RoleNotes
2,3-Dimethylphenol 526-75-01.0NucleophileSolid, MP ~73°C. Hygroscopic.
2-Methylbenzoyl chloride 933-88-01.2ElectrophileLiquid, lachrymator.[1] Handle in hood.
Triethylamine (Et3N) 121-44-81.5BaseScavenges HCl.[1] Must be dry.
DMAP 1122-58-30.1CatalystHyper-nucleophile.[1]
Dichloromethane (DCM) 75-09-2SolventSolventAnhydrous grade preferred.[1]
Equipment
  • Round-bottom flask (3-neck preferred for temp probe).[1]

  • Addition funnel (pressure-equalizing).[1]

  • Inert gas line (Nitrogen or Argon).

  • Ice/Water bath.

  • Rotary Evaporator.

Experimental Protocol (The "Gold Standard")

This protocol uses a DCM/Et3N/DMAP system. While pyridine can be used as both solvent and base, DCM allows for easier workup and temperature control.

Step 1: Reaction Setup[3]
  • Oven-dry a 250 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen.

  • Charge the flask with 2,3-Dimethylphenol (10.0 mmol, 1.22 g).

  • Add Dichloromethane (DCM) (50 mL) and stir until fully dissolved.

  • Add Triethylamine (15.0 mmol, 2.1 mL) and DMAP (1.0 mmol, 0.12 g).

  • Cool the mixture to 0°C using an ice/water bath. Note: Cooling is critical to prevent uncontrolled exotherms upon acid chloride addition, even with hindered substrates.

Step 2: Acylation[1]
  • Dilute 2-Methylbenzoyl chloride (12.0 mmol, 1.85 g) in 10 mL of DCM.

  • Transfer the solution to the addition funnel.

  • Add the acid chloride solution dropwise over 15–20 minutes to the stirring phenol mixture at 0°C.

    • Observation: A white precipitate (Et3N[1]·HCl) will begin to form.[5]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir at room temperature for 4–6 hours .

    • Checkpoint: Due to the double ortho-substitution, if TLC shows <50% conversion after 4 hours, attach a reflux condenser and heat to mild reflux (40°C) for 2 hours.

Step 3: Process Control (Validation)[1]
  • TLC System: Hexanes:Ethyl Acetate (9:1).

  • Visualization: UV light (254 nm).

  • Target: Disappearance of the lower Rf phenol spot and appearance of the higher Rf ester spot.

Step 4: Workup (Quench & Wash)[1]
  • Quench: Add 10 mL of saturated Ammonium Chloride (NH4Cl) solution to quench unreacted acid chloride. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

    • Purpose: Removes Triethylamine, DMAP, and any pyridine traces.

  • Base Wash: Wash the organic layer with 1M NaOH or sat. NaHCO3 (2 x 30 mL).

    • Purpose: Removes unreacted 2,3-dimethylphenol (as phenoxide) and 2-methylbenzoic acid.[1]

  • Final Wash: Wash with Brine (saturated NaCl, 1 x 30 mL).

  • Dry: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the solids.

  • Concentrate: Remove the solvent using a rotary evaporator to yield the crude ester.

Step 5: Purification
  • Crude State: The product is likely a solid or a viscous oil that solidifies upon standing.

  • Recrystallization: If solid, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Column Chromatography: If oil or impure, purify via silica gel chromatography (Gradient: 100% Hexanes -> 95:5 Hexanes:EtOAc).[1]

Workflow Visualization
Figure 2: Experimental Workflow from Setup to Isolation

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Phenol, Et3N, DMAP in DCM (0°C) Start->Dissolve Add Dropwise Addition of 2-Methylbenzoyl Chloride Dissolve->Add React Reaction Phase RT to Reflux (4-6h) Add->React Check TLC Check (Hex:EtOAc 9:1) React->Check Check->React Incomplete Quench Quench with sat. NH4Cl Check->Quench Complete WashAcid Wash 1M HCl (Remove Amines) Quench->WashAcid WashBase Wash 1M NaOH (Remove Phenol/Acid) WashAcid->WashBase Isolate Dry, Filter, Concentrate WashBase->Isolate Final Pure Ester (Recrystallize if needed) Isolate->Final

Caption: Step-by-step workflow ensuring removal of all catalytic and stoichiometric byproducts.

Safety & Handling (SDS Highlights)
  • 2-Methylbenzoyl Chloride: CORROSIVE / LACHRYMATOR .[1][6] Causes severe skin burns and eye damage.[7] Reacts violently with water. Open only in a fume hood.

  • 2,3-Dimethylphenol: TOXIC / CORROSIVE .[6] Readily absorbed through skin. Vesicant. Wear nitrile gloves and face shield.

  • DCM: Suspected carcinogen. Use in a well-ventilated hood.

  • Waste Disposal: Aqueous washes containing phenol residues must be disposed of as hazardous organic aqueous waste, not down the drain.

References
  • Steglich Esterification & DMAP Catalysis: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. Link[1]

  • DMAP Mechanism: Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569. Link[1]

  • Physical Properties (2,3-Dimethylphenol): PubChem Compound Summary for CID 10687. Link[1]

  • Physical Properties (2-Methylbenzoyl Chloride): PubChem Compound Summary for CID 70276. Link[1]

  • General Protocol for Hindered Phenols: "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." J. Am. Chem. Soc.2007 , 129, 14775. Link[1]

Sources

Application

Application Note: Strategic Synthesis of 2,3-Dimethylphenyl 2-methylbenzoate

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-Dimethylphenyl 2-methylbenzoate, an aryl ester characterized by significant steric hindrance around the ester linkage. Due to the ortho-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-Dimethylphenyl 2-methylbenzoate, an aryl ester characterized by significant steric hindrance around the ester linkage. Due to the ortho-substituents on both the phenolic and carboxylic acid moieties, standard esterification procedures may prove inefficient. This note details two robust synthetic strategies: the classic acyl chloride-based Schotten-Baumann reaction and the modern Steglich esterification using carbodiimide coupling agents. We provide detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind procedural choices to empower researchers in the fields of medicinal chemistry, materials science, and synthetic methodology to successfully synthesize this and structurally related sterically-demanding molecules.

Part 1: Introduction and Synthetic Strategy

The synthesis of aryl esters is a cornerstone of organic chemistry, yielding compounds with broad applications as fragrances, polymer building blocks, and pharmaceutical intermediates. However, when both the phenol and the carboxylic acid precursors are sterically hindered, as in the case of 2,3-dimethylphenol and 2-methylbenzoic acid, the formation of the ester bond presents a significant synthetic challenge. Direct acid-catalyzed methods like the Fischer-Speier esterification are often slow and low-yielding for such substrates due to the difficulty of the nucleophilic attack on the protonated carbonyl group[1][2].

To overcome this steric barrier, more reactive intermediates or specialized coupling agents are required. This guide focuses on two highly effective and widely adopted strategies:

  • Strategy A: Acyl Chloride (Schotten-Baumann) Approach. This is a two-step, non-reversible method that proceeds through a highly electrophilic acyl chloride intermediate. The carboxylic acid is first activated with a chlorinating agent (e.g., thionyl chloride), and the resulting acyl chloride is then reacted with the phenol in the presence of a base to neutralize the HCl byproduct. This is a powerful and often high-yielding method for even hindered substrates[3][4].

  • Strategy B: Steglich Esterification. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild, neutral conditions and is renowned for its efficacy in coupling sterically demanding acids and alcohols[5][6][7]. It avoids the harsh conditions associated with acid catalysis and the handling of acyl chlorides.

Part 2: Experimental Protocols & Mechanistic Insight

Protocol A: Synthesis via Acyl Chloride Intermediate

This protocol is divided into two distinct stages: the formation of 2-methylbenzoyl chloride and its subsequent reaction with 2,3-dimethylphenol.

Stage 1: Preparation of 2-Methylbenzoyl Chloride

Causality: Carboxylic acids are not sufficiently electrophilic to react readily with hindered phenols. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the phenoxide. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed[4].

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (5.0 g, 36.7 mmol).

  • Under a fume hood, cautiously add thionyl chloride (4.0 mL, 55.1 mmol, 1.5 equiv.). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Fit the top of the condenser with a gas outlet adapter connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolving HCl and SO₂ gas.

  • Gently heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Stir for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

  • The resulting crude 2-methylbenzoyl chloride (a pale yellow liquid) is typically of sufficient purity to be used directly in the next step.

Stage 2: Esterification with 2,3-Dimethylphenol

Causality: The reaction between the acyl chloride and the phenol generates one equivalent of HCl. A base, such as pyridine or triethylamine, is essential to neutralize this acid, which would otherwise protonate the phenol, deactivating it as a nucleophile. The base also facilitates the formation of the more nucleophilic phenoxide ion[3].

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,3-dimethylphenol (4.5 g, 36.8 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 80 mL) and pyridine (4.5 mL, 55.8 mmol, 1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the crude 2-methylbenzoyl chloride (from Stage 1) dissolved in 20 mL of anhydrous DCM dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (or until TLC analysis indicates consumption of the starting phenol).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, then with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure product.

Protocol B: Steglich Esterification

Causality: This protocol circumvents the need for an acyl chloride by activating the carboxylic acid in situ. DCC reacts with 2-methylbenzoic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to a side reaction (1,3-rearrangement to a stable N-acylurea). The nucleophilic catalyst, DMAP, intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt. This "active ester" is not susceptible to rearrangement and reacts efficiently with the hindered phenol to form the desired product[6][8]. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, add 2-methylbenzoic acid (5.0 g, 36.7 mmol, 1.0 equiv.), 2,3-dimethylphenol (5.4 g, 44.1 mmol, 1.2 equiv.), and 4-dimethylaminopyridine (DMAP) (0.45 g, 3.7 mmol, 0.1 equiv.).

  • Dissolve the components in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (8.3 g, 40.4 mmol, 1.1 equiv.) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 18-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol A.

Part 3: Data Summary and Visualization

Reagent and Reaction Summary Table
ParameterProtocol A (Acyl Chloride)Protocol B (Steglich)
Carboxylic Acid 2-Methylbenzoic Acid (1.0 equiv.)2-Methylbenzoic Acid (1.0 equiv.)
Phenol 2,3-Dimethylphenol (1.0 equiv.)2,3-Dimethylphenol (1.2 equiv.)
Activating Agent Thionyl Chloride (1.5 equiv.)DCC (1.1 equiv.)
Catalyst/Base Pyridine (1.5 equiv.)DMAP (0.1 equiv.)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 12-16 hours18-24 hours
Key Byproduct Pyridinium HydrochlorideDicyclohexylurea (DCU)
Expected Yield 75-90%70-85%
Diagrams

Workflow cluster_reactants Starting Materials cluster_protocolA Protocol A: Acyl Chloride Route cluster_protocolB Protocol B: Steglich Route cluster_purification Purification R1 2-Methylbenzoic Acid A1 Activation (SOCl₂) R1->A1 B1 Coupling Reaction (DCC, DMAP, DCM) R1->B1 R2 2,3-Dimethylphenol A2 Esterification (Pyridine, DCM) R2->A2 R2->B1 A1->A2 P1 Aqueous Workup (Extraction & Washes) A2->P1 B1->P1 P2 Removal of Byproduct (Filtration for Protocol B) P1->P2 P3 Drying & Concentration P2->P3 P4 Chromatography or Recrystallization P3->P4 Product Pure 2,3-Dimethylphenyl 2-methylbenzoate P4->Product

Caption: General experimental workflow for the synthesis of 2,3-Dimethylphenyl 2-methylbenzoate.

Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phenol 2,3-Dimethylphenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base Pyridine Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral Attack on C=O AcylCl 2-Methylbenzoyl Chloride (Electrophile) AcylCl->Tetrahedral Product Final Ester Product Tetrahedral->Product Collapse of Intermediate Chloride Cl⁻ (Leaving Group) Tetrahedral->Chloride

Caption: Simplified mechanism for the base-mediated reaction of a phenol with an acyl chloride.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36585-36615. [Link]

  • Organic Reaction Mechanisms. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (2011). CN102249921A - 2-(2,3-dimethyl phenyl)

Sources

Method

Application Note: Solvent Systems for the Synthesis of 2,3-Dimethylphenyl 2-methylbenzoate

Abstract The synthesis of 2,3-dimethylphenyl 2-methylbenzoate presents a classic challenge in organic process development: bi-directional steric hindrance . Both the acylating agent (2-methylbenzoic acid derivative) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2,3-dimethylphenyl 2-methylbenzoate presents a classic challenge in organic process development: bi-directional steric hindrance . Both the acylating agent (2-methylbenzoic acid derivative) and the nucleophile (2,3-dimethylphenol) possess ortho-methyl substituents that significantly impede the formation of the tetrahedral intermediate. Standard Fischer esterification protocols fail due to the poor nucleophilicity of phenols and the inability to shift the equilibrium in hindered systems. This guide details a high-yield protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green solvent alternative to Dichloromethane (DCM) and Toluene, employing a nucleophilic catalysis strategy (DMAP) to overcome the steric energy barrier.

Introduction: The Steric Challenge

The target molecule is an ester formed between o-toluoyl chloride (derived from 2-methylbenzoic acid) and 2,3-xylenol (2,3-dimethylphenol).

  • The Acid Component: The ortho-methyl group on the benzoyl ring twists the carbonyl group out of planarity, reducing electrophilicity and physically blocking attack.

  • The Phenol Component: The ortho-methyl group at the 2-position of the phenol creates a "picket fence" effect, shielding the oxygen nucleophile.

Successful synthesis requires a solvent that:

  • Solubilizes both the non-polar aromatics and the polar tetrahedral intermediates.

  • Minimizes Solvation Shells: Highly polar protic solvents would solvate the phenoxide anion, further reducing its reactivity.

  • Enables Thermal Energy: A boiling point sufficient (>75°C) to overcome the activation energy of the hindered attack.

  • Facilitates Workup: Clean phase separation from water to remove byproducts.

Mechanistic Pathway (Acyl Chloride Route)

We utilize a modified Schotten-Baumann approach under anhydrous conditions, catalyzed by 4-Dimethylaminopyridine (DMAP). DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the free acid chloride.

Solvent Selection Matrix

We evaluated three solvent systems based on solubility parameter (


), boiling point (BP), and Green Chemistry metrics (E-Factor).
SolventBP (°C)Solubility (Reactants)Workup EfficiencyGreen ScoreVerdict
Dichloromethane (DCM) 40ExcellentModerate (Emulsions)Low (Toxic)Avoid (BP too low for hindered kinetics)
Toluene 110GoodExcellentMediumLegacy Standard (Good for kinetics)
2-Methyltetrahydrofuran (2-MeTHF) 80ExcellentSuperior (Clean split)High (Bio-derived)Recommended (Best balance)
Why 2-MeTHF?

Unlike THF, 2-MeTHF is immiscible with water. This allows the reaction and the aqueous workup to occur in the same vessel without solvent swapping. Its boiling point (80°C) provides enough thermal energy to drive the hindered reaction to completion, unlike DCM (40°C).

Experimental Protocols

Protocol A: The Green Standard (2-MeTHF System)

Recommended for high purity and ease of isolation.

Reagents:

  • 2,3-Dimethylphenol (1.0 equiv)[1]

  • 2-Methylbenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) - Acid Scavenger

  • DMAP (0.05 equiv) - Nucleophilic Catalyst

  • Solvent: 2-MeTHF (5 mL per gram of phenol)

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck flask with 2,3-dimethylphenol, DMAP, and 2-MeTHF under Nitrogen atmosphere. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (TEA) in one portion. The solution may darken slightly.

  • Acylation: Add 2-methylbenzoyl chloride dropwise via an addition funnel over 15 minutes. Note: Exotherm is suppressed due to sterics, but control is required.

  • Heating: Heat the mixture to a gentle reflux (80°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The sterics require thermal driving; room temperature stirring is insufficient.

  • Quench: Cool to room temperature. Add 10% aqueous Citric Acid (0.5 vol equiv) to quench unreacted acid chloride and protonate the DMAP/TEA.

  • Phase Separation: Stir for 10 minutes. Stop stirring. The biphasic mixture will separate cleanly (Organic top, Aqueous bottom). Drain aqueous layer.

  • Wash: Wash organic layer with Sat. NaHCO₃ (remove acid) and Brine.[2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation. Recrystallize from minimal hot Ethanol if necessary.

Protocol B: The Kinetic Force (Toluene System)

Use if Protocol A yields <80% conversion due to extreme steric locking.

  • Setup: Use Toluene as the solvent.[3][4]

  • Reaction: Reflux at 110°C. The higher temperature helps overcome the rotational barrier of the ortho-methyl groups.

  • Workup: Requires careful washing as Toluene/Water separation is good, but Toluene removal requires higher vacuum/temperature which can degrade sensitive esters (though this target is stable).

Visualizing the Process

Diagram 1: Reaction Logic & Steric Management

This diagram illustrates the mechanistic flow and why DMAP is critical for this specific hindered substrate.

ReactionMechanism Reactants 2-Methylbenzoyl Chloride + 2,3-Dimethylphenol StericBarrier STERIC BARRIER (Ortho-Ortho Clash) Reactants->StericBarrier Direct Attack DMAP_Activation DMAP Activation (Forms Acyl-Pyridinium) Reactants->DMAP_Activation Nucleophilic Catalysis Intermediate Tetrahedral Intermediate DMAP_Activation->Intermediate Bypasses Sterics Product 2,3-Dimethylphenyl 2-methylbenzoate Intermediate->Product Elimination of DMAP SolventEffect Solvent: 2-MeTHF (80°C Reflux) SolventEffect->Intermediate Stabilizes TS Provides Heat

Caption: DMAP acts as a steric bypass, forming a reactive intermediate that the hindered phenol can attack, driven by the thermal energy of refluxing 2-MeTHF.

Diagram 2: Solvent-Enabled Workup Workflow

Comparison of the streamlined 2-MeTHF process versus the traditional THF/DCM route.

WorkupFlow cluster_MeTHF Recommended: 2-MeTHF Protocol cluster_THF Legacy: THF Protocol Start_MeTHF Reaction Complete (in 2-MeTHF) Quench_MeTHF Add Aqueous Acid (Direct Quench) Start_MeTHF->Quench_MeTHF Split_MeTHF Phase Separation (Clean Interface) Quench_MeTHF->Split_MeTHF Evap_MeTHF Evaporate 2-MeTHF Split_MeTHF->Evap_MeTHF Final_MeTHF Crude Product Evap_MeTHF->Final_MeTHF Start_THF Reaction Complete (in THF) Strip_THF Evaporate THF (Required: Miscible with H2O) Start_THF->Strip_THF Redissolve Redissolve in DCM/EtOAc Strip_THF->Redissolve Wash_THF Aqueous Wash (Risk of Emulsion) Redissolve->Wash_THF Final_THF Crude Product Wash_THF->Final_THF

Caption: 2-MeTHF eliminates the solvent-swap step required by THF, reducing process time and solvent waste.[5]

Analytical Validation (System Suitability)

To verify the synthesis, use the following HPLC parameters. The ortho substitution patterns create distinct retention times compared to meta/para isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).

  • Expectation: The product will elute later than both the acid (polar) and the phenol (less hydrophobic than the ester).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to sterics.Increase DMAP to 10 mol%. Switch solvent to Toluene and reflux (110°C).
Emulsion in Workup Phenol acting as surfactant.Add solid NaCl to saturate the aqueous layer. Filter through Celite if solids are present.
Precipitate in Reaction Triethylamine Hydrochloride (Salt).This is normal (byproduct). It will dissolve in the aqueous quench.
Safety Note Acid Chlorides are corrosive.[6]Handle 2-methylbenzoyl chloride in a fume hood. Quench glassware with dilute NaOH.

References

  • Solvent Selection for Green Chemistry

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[7][8] ChemSusChem.

  • Mechanism of Hindered Esterification

    • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
  • Properties of 2,3-Dimethylphenol

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10693, 2,3-Dimethylphenol.
  • Schotten-Baumann Reaction Conditions

    • Organic Chemistry Portal.[9] "Schotten-Baumann Reaction."[9][10][11][12]

Sources

Application

Application Note: High-Purity Crystallization of 2,3-Dimethylphenyl 2-methylbenzoate

Part 1: Executive Summary & Chemical Context[1][2] The Challenge 2,3-Dimethylphenyl 2-methylbenzoate (hereafter DMP-MB ) presents a unique purification challenge due to its structural steric hindrance.[1][2] The presence...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1][2]

The Challenge

2,3-Dimethylphenyl 2-methylbenzoate (hereafter DMP-MB ) presents a unique purification challenge due to its structural steric hindrance.[1][2] The presence of methyl groups at the ortho positions of both the benzoyl and phenolic rings forces the molecule into a highly twisted, non-planar conformation (dihedral angle approx. 80-90°).

While this orthogonality increases stability, it often suppresses the melting point and disrupts crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.[2] This guide provides a robust workflow to overcome these thermodynamic barriers.

Compound Properties & Impurity Profile

Before initiating crystallization, the crude material must be assessed.[2] The synthesis (typically via acyl chloride or Steglich esterification) introduces specific impurities that crystallization alone cannot easily remove.[2]

PropertyValue / DescriptionImplications for Purification
Target Structure 2,3-Dimethylphenyl 2-methylbenzoateNon-polar, neutral ester.[1][2]
Expected Phase White Crystalline SolidLikely MP range: 50–85°C (Low MP requires careful thermal control).[1][2]
Impurity A 2,3-Dimethylphenol (Xylenol)Starting material.[1][2][3][4] Must be removed chemically (NaOH wash) prior to crystallization.[2]
Impurity B 2-Methylbenzoic acid (o-Toluic acid)Starting material/Hydrolysis product.[1][2] Remove via alkaline wash.[2]
Solubility High in EtOAc, Toluene, DCM.[1]Requires polar alcohols or non-polar alkanes for crystallization.[2]

Part 2: Pre-Crystallization Chemical Workup (Mandatory)[1][2]

CRITICAL WARNING: Crystallization is a purification technique, not a separation technique for gross mixtures.[2] If your crude contains >5% phenol or acid, crystallization will likely fail or yield an oil.[2]

Protocol A: Chemical Cleanup

  • Dissolution: Dissolve crude DMP-MB in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Wash organic phase with 1M HCl (2x) to remove any amine catalysts (e.g., DMAP, Pyridine).[1][2]

  • Alkaline Wash: Wash organic phase with cold 1M NaOH (3x) .[1][2]

    • Mechanism:[1][5] This converts unreacted 2,3-dimethylphenol and 2-methylbenzoic acid into their water-soluble salts (phenolate and benzoate), partitioning them into the aqueous layer.[2]

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and rotary evaporate to dryness.

  • Result: You should now have a "Clean Crude" (purity >90%) ready for crystallization.[1][2]

Part 3: Solvent Selection & Screening[2]

Do not guess the solvent.[2] Perform this rapid screen on 100 mg aliquots.

Solubility Screening Logic

We seek a solvent system where the target has a high temperature coefficient of solubility (Soluble Hot, Insoluble Cold).[2]

Test Procedure:

  • Place 100 mg of Clean Crude in a vial.

  • Add 0.5 mL of solvent.[2]

  • Observation 1 (Cold): If dissolved, solvent is too strong (Discard).[1][2] If insoluble, proceed.

  • Heat to Boiling:

    • If dissolved: Potential Candidate. [1]

    • If insoluble: Solvent is too weak (Discard).[2]

  • Cool to RT: Observe for crystals vs. oil.

Solvent SystemPolarityOutcome Prediction for DMP-MBRecommendation
Ethanol (Abs) Polar ProticPrimary Candidate. Likely soluble hot, crystallizes cold.[1][2]High
Methanol Polar ProticWeaker solvent than EtOH.[1][2] Good for very soluble esters.[2][6]Medium
Hexane/Heptane Non-polarLikely too weak for dissolution, but excellent Anti-solvent .[1][2]Use in Binary Mix
Ethyl Acetate Polar AproticToo strong.[1][2] Product will likely not crash out.Avoid (unless mixed)
Toluene AromaticToo strong.[1][2] Hard to remove residual solvent.[2]Low

Part 4: Crystallization Protocols

Protocol B: Standard Single-Solvent Crystallization (Ethanol)

Best for: Clean Crude with MP > 60°C[1][2]

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add Ethanol (95% or Absolute) dropwise while heating the flask in a water bath at 70°C.

    • Stop Point: Add solvent only until the solution becomes clear.[2] Add 5% excess solvent to prevent premature crashing.[2]

  • Filtration (Optional): If insoluble particles (dust/salts) remain, perform a hot filtration through a pre-warmed glass frit.[1][2]

  • Slow Cooling (Critical):

    • Remove from heat.[1][2] Place the flask on a cork ring or wood block (insulation).

    • Allow to reach Room Temperature (RT) undisturbed over 2 hours.

    • Visual Check: Look for needles or plates.[2] If "oil droplets" appear, see Troubleshooting immediately.

  • Refrigeration: Once at RT, move to 4°C fridge for 12 hours to maximize yield.

  • Isolation: Filter via Buchner funnel. Wash with cold Ethanol (-20°C).[2]

  • Drying: Vacuum desiccate at 40°C (ensure temp is well below MP).

Protocol C: Binary Solvent Crystallization (Ethanol/Water)

Best for: Low-melting solids or stubborn oils.[1][2]

  • Dissolution: Dissolve crude in the minimum amount of boiling Ethanol.

  • Anti-Solvent Addition:

    • Maintain boiling temperature.

    • Add warm water dropwise.[2]

    • End Point: Stop immediately when a persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[2]

  • Seeding: Cool to 35°C. Add a single "seed crystal" of pure DMP-MB (if available) or scratch the glass wall with a glass rod to induce nucleation.[2]

  • Crystallization: Allow to stand at RT, then 4°C.

Part 5: Troubleshooting "Oiling Out"

Because DMP-MB is a hindered ester, it may separate as a liquid oil before it crystallizes.[2] This is the most common failure mode.[2]

The "Oiling Out" Rescue Protocol:

  • Re-heat: Heat the mixture until the oil redissolves.

  • Dilute: Add 10-20% more solvent (Ethanol).[2] Oiling out often occurs because the solution is too concentrated (supersaturation is too high).[2]

  • Seed at Cloud Point: Cool slowly. The moment you see a haze, add a seed crystal.[2]

  • Trituration: If oil persists, decant the solvent.[1][2] Add cold Pentane or Hexane to the oil and grind it with a spatula.[2] This physical stress often forces the lattice to snap into place.[2]

Part 6: Process Visualization (Workflow)

G Start Crude DMP-MB Mixture ChemWash Chemical Workup (1M NaOH Wash) Start->ChemWash Remove Phenol/Acid Dry Dry & Evaporate ChemWash->Dry Screen Solubility Screen (100mg scale) Dry->Screen Decision Soluble in Hot EtOH? Screen->Decision MethodA Protocol B: Single Solvent (EtOH) Decision->MethodA Yes (Ideal) MethodB Protocol C: Binary (EtOH + H2O) Decision->MethodB No (Too Soluble) Cooling Controlled Cooling (70°C -> RT -> 4°C) MethodA->Cooling MethodB->Cooling Check Crystals or Oil? Cooling->Check Rescue Rescue Protocol: Reheat & Dilute Check->Rescue Oil Filter Vacuum Filtration Check->Filter Crystals Rescue->Cooling Final Pure DMP-MB Crystals Filter->Final

Figure 1: Decision tree for the purification of DMP-MB, prioritizing chemical removal of impurities followed by solubility-based crystallization.

Part 7: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[2] (Standard reference for crystallization techniques and solvent selection). [2]

  • Gowda, B. T.; et al. "Structure of 2,3-dimethylphenyl benzoate."[1][2] Acta Crystallographica Section E, 2008 , E64, o697. (Confirming the crystalline nature and orthogonal geometry of the specific target analog).

  • Tung, H. H.; et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 .[2] (Methodology for handling oiling out and seeding). [1][2]

  • PubChem Compound Summary. "Methyl 2,3-dimethylbenzoate" (Analogous ester properties).[1][2][7] National Center for Biotechnology Information.[2] Accessed Oct 2023.[2]

Sources

Method

Reaction conditions for coupling 2-methylbenzoic acid with 2,3-xylenol

Executive Summary Synthesizing esters from sterically hindered substrates presents a significant challenge in organic synthesis. The coupling of 2-methylbenzoic acid (o-toluic acid) and 2,3-xylenol (2,3-dimethylphenol) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing esters from sterically hindered substrates presents a significant challenge in organic synthesis. The coupling of 2-methylbenzoic acid (o-toluic acid) and 2,3-xylenol (2,3-dimethylphenol) is a classic example of a "double-ortho" hindrance problem. Both the electrophile (acid) and the nucleophile (phenol) possess methyl groups at the ortho positions relative to the reaction centers, severely retarding the rate of standard Fischer esterification.

This guide details two optimized protocols to overcome this kinetic barrier:

  • Method A (The "Gold Standard"): Acid Chloride Activation via Thionyl Chloride with Nucleophilic Catalysis. Recommended for high yields and scalability.

  • Method B (The "Green/Direct" Route): Steglich Esterification using DCC/DMAP. Recommended for rapid bench-scale synthesis and acid-sensitive substrates.

Chemical Context & Reactant Properties

Understanding the physical properties of the reagents is critical for solvent selection and workup design.

Property2-Methylbenzoic Acid 2,3-Xylenol Target Ester (2,3-dimethylphenyl 2-methylbenzoate)
Role Electrophile (Acyl donor)Nucleophile (Acyl acceptor)Product
Structure Benzene ring with -COOH and -CH3 (ortho)Benzene ring with -OH and -CH3 (2,3-positions)Ester linkage between hindered rings
MW 136.15 g/mol 122.16 g/mol ~240.30 g/mol
State White crystalline solidWhite/Colorless solidViscous oil or low-melting solid
Melting Point 103–105 °C73–75 °CN/A (Est. <50 °C)
pKa 3.91~10.5Neutral
Solubility Soluble in DCM, EtOAc, AlcoholsSoluble in DCM, Alcohols, EthersSoluble in organics; Insoluble in water

Mechanistic Insight: Overcoming Steric Hindrance

Standard acid-catalyzed esterification (Fischer) fails here because the ortho-methyl group on the acid blocks the approach of the nucleophile, and the phenol is a poor nucleophile (compared to alcohols) due to resonance stabilization.

The Solution: Nucleophilic Catalysis (DMAP) To force this reaction, we must use 4-Dimethylaminopyridine (DMAP) . DMAP acts as a "turbocharger" by attacking the activated acyl group (Acid Chloride or O-Acylisourea) to form a highly reactive N-acylpyridinium intermediate . This intermediate is less sterically hindered and more electrophilic than the starting material, allowing the bulky 2,3-xylenol to attack successfully.

Figure 1: DMAP Catalytic Cycle

DMAP_Mechanism AcidCl 2-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->AcidCl Nucleophilic Attack Product Target Ester Intermediate->Product + Phenol DMAP regenerates Phenol 2,3-Xylenol Product->DMAP Catalyst Release Base Base (TEA) Scavenges HCl

Caption: The N-acylpyridinium intermediate pushes the acyl group further from the steric bulk, facilitating the attack by 2,3-xylenol.

Protocol A: Acid Chloride Activation (Recommended)

This method is robust and minimizes purification steps. It proceeds in two stages: activation and coupling.

Reagents:
  • 2-Methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • 2,3-Xylenol (1.0 equiv)[1][2]

  • Triethylamine (TEA) (1.2 equiv) or Pyridine

  • DMAP (0.1 equiv / 10 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Stage 1: Synthesis of Acid Chloride

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Dissolve 2-methylbenzoic acid (e.g., 1.36 g, 10 mmol) in dry DCM (10 mL) or use neat

    
     if scaling up.
    
  • Activation: Add Thionyl Chloride (1.1 mL, 15 mmol) dropwise. Caution: Gas evolution (SO2, HCl).

  • Reflux: Heat the mixture to reflux (approx. 45–50 °C) for 2 hours. The solution should turn clear.

  • Evaporation: Remove the solvent and excess

    
     under reduced pressure (rotary evaporator). To ensure complete removal of 
    
    
    
    , add dry toluene (5 mL) and re-evaporate (azeotropic removal).
    • Checkpoint: You now have crude 2-methylbenzoyl chloride (usually a yellow oil).

Stage 2: Ester Coupling

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL).

  • Nucleophile Solution: In a separate flask, dissolve 2,3-xylenol (1.22 g, 10 mmol), TEA (1.7 mL, 12 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the nucleophile solution to 0 °C (ice bath). Slowly add the acid chloride solution dropwise via syringe or addition funnel over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 9:1). The phenol spot should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove DMAP, TEA, and pyridine.

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted 2,3-xylenol and acid.

    • Wash with Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
Figure 2: Experimental Workflow (Method A)

Workflow Start Start: 2-Methylbenzoic Acid Activation Reflux with SOCl2 (2 hrs) Start->Activation Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Activation->Evap Coupling Add 2,3-Xylenol + TEA + DMAP in DCM (0°C -> RT) Evap->Coupling Wash1 Wash: 1M HCl (Removes Amines) Coupling->Wash1 Wash2 Wash: 1M NaOH (Removes Phenol/Acid) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Final Pure Ester Dry->Final

Caption: Step-by-step processing from raw acid to purified ester.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for small-scale reactions where handling thionyl chloride is undesirable.

Reagents:
  • 2-Methylbenzoic acid (1.0 equiv)

  • 2,3-Xylenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:
  • Dissolution: In an RBF, dissolve 2-methylbenzoic acid (10 mmol) and 2,3-xylenol (11 mmol) in dry DCM (25 mL).

  • Catalyst: Add DMAP (1 mmol).

  • Coupling: Cool the solution to 0 °C. Add DCC (11 mmol) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Stir at 0 °C for 30 mins, then at room temperature for 12–24 hours.

  • Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.

  • Workup:

    • Dilute filtrate with more DCM.

    • Wash with 0.5M HCl (removes DMAP).

    • Wash with Saturated

      
       (removes unreacted acid).
      
    • Dry and concentrate.

  • Purification: The crude may contain traces of urea. Flash chromatography (Hexane/EtOAc) is usually required.

Analytical Validation

Confirm the product structure using these expected signals:

  • IR Spectrum: Look for the disappearance of the broad -OH stretch (3200–3600 cm⁻¹) and the appearance of a strong Ester C=O stretch around 1735–1745 cm⁻¹ . (Note: Aryl esters often shift to higher frequencies than alkyl esters).

  • 1H NMR (CDCl3):

    • Acid-CH3: Singlet, ~2.6 ppm (deshielded by aromatic ring/carbonyl).

    • Phenol-CH3s: Two singlets, ~2.1–2.3 ppm.

    • Aromatic Protons: Multiplet, 7.0–8.0 ppm.

  • TLC: The ester will be much less polar (higher Rf) than both the acid and the phenol.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methylbenzoic acid. Retrieved October 26, 2023. Link

  • PubChem. (n.d.). 2,3-Dimethylphenol Compound Summary. Retrieved October 26, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,3-Dimethylphenyl 2-methylbenzoate synthesis

Topic: Overcoming Steric Hindrance in 2,3-Dimethylphenyl 2-methylbenzoate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,3-Dimethylphenyl 2-methylbenzoate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Ortho" Clash

You are attempting to synthesize 2,3-Dimethylphenyl 2-methylbenzoate . This is not a trivial esterification; it represents a classic "ortho-ortho" steric clash.

  • The Acid: 2-Methylbenzoic acid (o-toluic acid) has a methyl group adjacent to the carbonyl, impeding nucleophilic attack.

  • The Phenol: 2,3-Dimethylphenol (2,3-xylenol) has a methyl group at the ortho position (and meta), significantly reducing the nucleophilicity of the hydroxyl group and creating a "steric wall" around the oxygen.

Standard protocols (Fischer esterification, standard DCC coupling) will likely fail or result in negligible yields (<10%). The transition state energy for the tetrahedral intermediate is too high without specific activation.

This guide provides three validated workflows to overcome this barrier, ranked by reliability and scale.

Decision Matrix: Select Your Protocol

Before proceeding, select the methodology that matches your available reagents and scale.

DecisionMatrix Start START: Select Scale & Constraints Scale What is your reaction scale? Start->Scale Gram > 1 Gram (Scale-Up) Scale->Gram Robustness needed Milli < 100 mg (Discovery) Scale->Milli High value material MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) Gram->MethodA AcidSens Acid Sensitive Moieties? Milli->AcidSens Green Green Chemistry / Catalytic? AcidSens->Green No MethodB Method B: Yamaguchi (TCBC/DMAP) AcidSens->MethodB Yes (Mild conditions) Green->MethodA No MethodC Method C: Lewis Acid (Hf(OTf)4) Green->MethodC Yes (Atom Economy)

Method A: The Acid Chloride Route (Recommended for Scale)

This is the "Brute Force" method. By converting the acid to an acid chloride, we raise the ground state energy of the electrophile, making the activation energy barrier for the hindered phenol attack surmountable.

Critical Modification: Standard Thionyl Chloride (


) reflux is often insufficient for complete conversion of o-toluic acid. We use Oxalyl Chloride with catalytic DMF .[1][2][3][4]
The Mechanism (Vilsmeier Activation)

DMF reacts with Oxalyl Chloride to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than oxalyl chloride alone. This ensures quantitative conversion of the hindered acid to the acid chloride [1].

Protocol

Reagents:

  • 2-Methylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Solvent, anhydrous)

  • 2,3-Dimethylphenol (1.0 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine
    
  • DMAP (0.1 equiv) - Crucial

Step-by-Step:

  • Activation: Dissolve 2-methylbenzoic acid in anhydrous DCM under

    
    .
    
  • Add catalytic DMF.[1][2]

  • Add Oxalyl Chloride dropwise at 0°C. (Gas evolution: CO,

    
    , HCl).
    
  • Stir at Room Temp (RT) for 2 hours. Validation: Aliquot into MeOH; check TLC/GC for methyl ester formation to confirm acid chloride conversion.

  • Concentration: Evaporate solvent and excess oxalyl chloride (rotovap). Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add 2,3-dimethylphenol and

    
    .
    
  • Catalysis: Add DMAP. Note: Without DMAP, the reaction may stall due to the steric bulk of the phenol.

  • Stir 12h at RT.[3]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield Acid chloride hydrolysisEnsure anhydrous conditions; dry DCM over

or molecular sieves.
No Reaction Steric deactivationIncrease DMAP to 0.2-0.5 equiv. Heat to reflux (40°C).
Precipitate Triethylamine HCl saltsThis is normal. Filter off salts before workup.

Method B: Yamaguchi Esterification (High Precision)

For highly hindered substrates where acid chlorides are too harsh or unstable, the Yamaguchi protocol (Mixed Anhydride) is the gold standard [2].

The Mechanism

The reaction uses 2,4,6-Trichlorobenzoyl chloride (TCBC) .[5][6][7] The acid forms a mixed anhydride with TCBC.[7][8] The trichlorophenyl group is electron-withdrawing (activating the carbonyl) and extremely bulky (blocking attack at the wrong carbonyl). DMAP then attacks the less hindered carbonyl (the target acid) to form a super-active N-acylpyridinium species.

Yamaguchi Acid 2-Methylbenzoic Acid MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPy N-Acylpyridinium (Super-Electrophile) MixedAnhydride->AcylPy + DMAP (Regioselective) DMAP DMAP Attack Product Target Ester AcylPy->Product + Phenol Phenol 2,3-Dimethylphenol Phenol->Product

Protocol

Reagents:

  • 2-Methylbenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • 
     (1.2 equiv)
    
  • 2,3-Dimethylphenol (1.0 equiv) - Add in Step 2

  • DMAP (1.0 - 2.0 equiv) - Stoichiometric amount required for hindered phenols

  • Toluene (Solvent)[5][6][9]

Step-by-Step:

  • Anhydride Formation: Mix acid,

    
    , and TCBC in Toluene. Stir at RT for 1-2h. (Precipitate forms).
    
  • Coupling: Add the phenol and DMAP (dissolved in Toluene) slowly.

  • Reaction: Stir at RT. If conversion is slow after 4h, heat to 80-100°C. The "Yamaguchi conditions" often imply reflux for sterically congested systems.

  • Workup: Dilute with ether, wash with 1N HCl (to remove DMAP/Pyridine), then saturated

    
    .
    

Method C: Lewis Acid Catalysis (Green/Modern)

If you wish to avoid chlorinated reagents and stoichiometric byproducts, Hafnium(IV) or Scandium(III) triflates are excellent catalysts for direct condensation [3].

Why it works: Hf(IV) has a large ionic radius (0.71 Å) and high coordination number, allowing it to activate the carbonyl oxygen despite the ortho-methyl group, creating a "coordination pocket" that brings the alcohol/phenol into proximity.

Protocol

Reagents:

  • Acid (1.0 equiv)[3][9]

  • Phenol (1.0 equiv)

  • 
     or 
    
    
    
    (1-5 mol%)
  • Solvent: Toluene or Xylene

Step-by-Step:

  • Mix Acid, Phenol, and Catalyst in Toluene.

  • Dean-Stark Trap: You MUST remove water to drive the equilibrium. Reflux with a Dean-Stark apparatus is mandatory.

  • Run for 12-24h.

  • Workup: Cool, filter through a silica plug (removes catalyst), and evaporate.

Frequently Asked Questions (FAQ)

Q: Why did my Steglich Esterification (DCC/DMAP) fail? A: In hindered systems, the rate of phenol attack on the O-acylisourea intermediate is slower than the rate of the intramolecular rearrangement to the N-acylurea (a stable, unreactive byproduct).

  • Fix: If you must use carbodiimides, switch to EDC-HCl and add the phenol before the carbodiimide. However, for this specific ortho-ortho pair, Method A or B is superior [4].

Q: I see a new spot on TLC, but it's not my ester. What is it? A:

  • In Method A: Likely the anhydride of the starting acid (if water was present).

  • In Method B: It could be the "symmetric" anhydride or the ester formed with the Yamaguchi reagent (rare, but possible if DMAP is old).

  • In Steglich: It is almost certainly the N-acylurea.

Q: Can I use Mitsunobu conditions? A: Generally, No . Mitsunobu is excellent for alkyl alcohols + acids. Phenols are nucleophiles in Mitsunobu, but the reaction requires the other component to be an alcohol (activated by


/DIAD). Coupling a carboxylic acid and a phenol via Mitsunobu is chemically mismatched for the standard mechanism.

Comparative Data: Expected Yields

Based on literature precedents for similarly hindered systems (e.g., Mesitoic acid + hindered phenols):

MethodEst. YieldReaction TimePurification Difficulty
Acid Chloride (Oxalyl Cl) 85-95%4-12 hLow (Distillation/Flash)
Yamaguchi 80-90%6-18 hMedium (Remove TCBC byproducts)
Steglich (DCC) < 30%24-48 hHigh (Urea removal difficult)
Hf(IV) Catalysis 70-85%18-24 hVery Low (Filtration)

References

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Ishihara, K., et al. (2002).[10] Direct condensation of carboxylic acids with alcohols catalyzed by hafnium(IV) salts.[9][10][11] Science, 290, 1140-1142.

  • Neises, B., & Steglich, W. (1978).[12][13] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

Sources

Optimization

Improving yield of 2,3-Dimethylphenyl 2-methylbenzoate esterification

Ticket Subject: Improving Yield of 2,3-Dimethylphenyl 2-methylbenzoate Case ID: EST-23-DMP-MB Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield of 2,3-Dimethylphenyl 2-methylbenzoate

Case ID: EST-23-DMP-MB Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Double-Ortho" Challenge

You are encountering low yields because you are attempting a "Double-Ortho" coupling .

  • Substrate A (Acid): 2-Methylbenzoic acid (o-Toluic acid) has a methyl group ortho to the carbonyl.

  • Substrate B (Phenol): 2,3-Dimethylphenol has a methyl group ortho to the hydroxyl.

The Physics of Failure: When these two approach, the ortho-methyl groups create a "steric wall." Standard Fischer esterification (acid + alcohol + heat) will fail because the tetrahedral intermediate is too crowded to form or collapses back to starting materials. You must switch to Activated Acyl Transfer methods.

Module 1: The Gold Standard Protocol (Acid Chloride Method)

Recommended for scale-up and robustness.

This method forces the reaction by converting the acid into a highly reactive electrophile (acid chloride). Crucially , you must use Oxalyl Chloride (not Thionyl Chloride) for cleaner conversion and DMAP as a nucleophilic catalyst to "shuttle" the acyl group to the hindered phenol.

Step-by-Step Protocol
Phase 1: Activation (Formation of Acid Chloride)
  • Suspend 2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (Dichloromethane).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Critical Step: Add DMF (Dimethylformamide) (2-3 drops per 10 mmol). Without DMF, this reaction may stall.

  • Stir at Room Temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Evaporate the solvent and excess oxalyl chloride under vacuum. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Phase 2: The Coupling
  • In a separate flask, dissolve 2,3-dimethylphenol (1.0 equiv) and Triethylamine (

    
    ) (1.5 equiv) in anhydrous DCM.
    
  • The Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%). Do not omit this. The hindered phenol is a poor nucleophile; DMAP forms a reactive N-acylpyridinium intermediate that attacks the phenol.

  • Add the Acid Chloride solution (from Phase 1) dropwise to the Phenol solution at 0°C.

  • Allow to warm to RT and reflux for 12 hours.

Data Validation: In-Process Controls (IPC)
CheckpointActionExpected Result
Acid Chloride Quality Quench a 50 µL aliquot of Phase 1 mix into 500 µL Methanol. Check TLC.You should see Methyl 2-methylbenzoate (usually higher

than acid). If you see starting acid, Phase 1 failed.
Reaction Stalled? TLC shows Acid Chloride consumed, but Phenol remains.Moisture ingress hydrolyzed the chloride. Restart with anhydrous solvents.

Module 2: The Mild Alternative (Steglich Esterification)

Recommended for lab-scale or if acid-sensitive groups are present.

If you cannot tolerate the HCl generated in Method 1, use DCC/DMAP coupling.

  • Dissolve 2-methylbenzoic acid (1.0 equiv) and 2,3-dimethylphenol (1.0 equiv) in anhydrous DCM .

  • Add DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in minimal DCM.

  • Stir 5 mins at 0°C, then overnight at RT.

Common Failure Mode: Formation of N-acylurea.

  • Cause: The phenol is so hindered it reacts too slowly, allowing the active intermediate to rearrange.

  • Fix: Add the phenol and DMAP before the DCC. If yields remain low, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Method 1.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC, but it's not my ester. What is it?

A: If using Method 2 (Steglich), it is likely the N-acylurea byproduct. This is a "dead end" side reaction caused by steric bulk.

  • Solution: Switch to Method 1 (Acid Chloride) or the Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride), which is designed specifically for sterically hindered substrates [1].

Q2: My product co-elutes with unreacted phenol. How do I purify it?

A: Hindered phenols are difficult to separate on silica. Use a Chemical Wash :

  • Dilute reaction mixture with Ethyl Acetate.[1]

  • Wash with cold 1M NaOH (2x).

  • Why: The NaOH deprotonates the unreacted phenol (

    
    ), moving it to the aqueous layer. The ester remains in the organic layer.
    
  • Warning: Do not use hot NaOH or prolonged contact, as hindered esters can still hydrolyze [4].

Q3: The reaction turns black/tarry.

A: This often indicates oxidation of the phenol or polymerization.

  • Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere . Degas your DCM before use.

Visualizing the Solution

Figure 1: Mechanism of DMAP Catalysis in Hindered Systems

This diagram illustrates why DMAP is non-negotiable. It creates a "hyper-active" intermediate that overcomes the steric wall.

SteglichMechanism Acid 2-Methylbenzoic Acid O_Acyl O-Acylisourea (Crowded Intermediate) Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl Active N-Acylpyridinium (Hyper-Electrophile) O_Acyl->Active + DMAP (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Slow Rearrangement (If Phenol is too slow) DMAP DMAP (Catalyst) Product Target Ester + DCU (Byproduct) Active->Product + Phenol (DMAP leaves) Phenol 2,3-Dimethylphenol (Hindered Nucleophile) Phenol->Product

Caption: DMAP intercepts the crowded O-Acylisourea to form a highly reactive N-Acylpyridinium ion, preventing the N-acylurea side reaction.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Low Yield (<40%) CheckTLC Check TLC: Is Acid Chloride consumed? Start->CheckTLC Yes Yes CheckTLC->Yes Intermediate formed No No CheckTLC->No Activation failed CheckPhenol Is Phenol remaining? Yes->CheckPhenol Reform Re-make Acid Chloride Use Fresh Oxalyl Chloride Add DMF Catalyst No->Reform PhenolYes Yes CheckPhenol->PhenolYes Coupling stalled PhenolNo No (Complex Mix) CheckPhenol->PhenolNo Messy reaction AddDMAP Steric Failure. Increase DMAP to 20 mol% Reflux in Toluene (110°C) PhenolYes->AddDMAP SideRxn Decomposition/Polymerization. Degas Solvents Check Reagent Purity PhenolNo->SideRxn

Caption: Decision matrix for diagnosing yield loss in sterically hindered esterification.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Dhimitruka, I., & SantaLucia, J. (2006).[4][5] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[4][5]

  • Theodorou, V., et al. (2018).[6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[6]

Sources

Troubleshooting

Troubleshooting low conversion rates in hindered benzoate ester synthesis

Ticket Subject: Troubleshooting Low Conversion in Sterically Compromised Esterifications Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Introduction: The "Orth-Effect" Bottleneck Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion in Sterically Compromised Esterifications Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The "Orth-Effect" Bottleneck

Welcome to the technical support hub for hindered ester synthesis. If you are here, you are likely facing the "2,6-disubstitution wall" or similar steric blockades. In drug development, hindered benzoate esters are common pharmacophores, yet their synthesis often fails using standard Fischer or EDC/NHS protocols.

The Root Cause: The failure is rarely thermodynamic; it is kinetic. The ortho-substituents on the benzoic acid ring create a "picket fence" around the carbonyl carbon, blocking the trajectory of the incoming nucleophile (alcohol).

  • Electronic Deactivation: Electron-donating groups (e.g., -OMe) at ortho/para positions further reduce electrophilicity.

  • Steric Shielding: Bulky groups prevent the formation of the tetrahedral intermediate.

This guide bypasses standard protocols, focusing on activation intensity and nucleophilic catalysis .

Diagnostic Hub: Method Selection Matrix

Before proceeding, use this logic flow to select the correct protocol for your specific substrate constraints.

EsterificationLogic Start START: Analyze Substrate AcidLabile Is the substrate Acid Sensitive? Start->AcidLabile Steric Is the Alcohol Secondary/Tertiary? AcidLabile->Steric Yes (Sensitive) Method_Oxalyl Method A: Oxalyl Chloride/DMF (The 'Brute Force' Approach) AcidLabile->Method_Oxalyl No (Robust) Method_Yamaguchi Method B: Yamaguchi Protocol (Mixed Anhydride) Steric->Method_Yamaguchi No (Primary/Unbindered) Method_Shiina Method C: Shiina (MNBA) (The 'Gold Standard') Steric->Method_Shiina Yes (Bulky/Hindered) Check_DMF Troubleshoot: Check DMF Quality & Vilsmeier Intermediate Method_Oxalyl->Check_DMF If Low Yield Check_SymAnhydride Troubleshoot: Symmetric Anhydride Formation Method_Yamaguchi->Check_SymAnhydride If Low Yield

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric bulk.

Module 1: The "Brute Force" Approach (Oxalyl Chloride)

Best For: Acid-stable substrates, extremely hindered acids (e.g., mesitoic acid).

Standard thionyl chloride (


) often fails here because the boiling point is too low to overcome the activation energy barrier of hindered substrates. We use Oxalyl Chloride with DMF catalysis .[1][2][3][4]
The Mechanism (Why it works)

DMF is not just a solvent; it acts as a catalyst.[2] It reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion). This active species is far more electrophilic than oxalyl chloride itself, rapidly converting the hindered acid to the acid chloride.

Protocol: Activated Acid Chloride Synthesis
  • Dissolution: Dissolve hindered benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst Spike: Add catalytic anhydrous DMF (5 mol%). Do not skip this.

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates active intermediate formation.
  • Activation: Stir at Room Temp (RT) for 2 hours. If the substrate is extremely hindered (e.g., 2,4,6-tri-isopropyl), reflux for 1 hour.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride.

    • Critical Step: Re-dissolve in DCM and evaporate twice to remove trapped

      
       which can degrade acid-labile protecting groups on the alcohol.
      
  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the alcohol (1.2 equiv), Et3N (3.0 equiv), and DMAP (0.1 equiv).

Module 2: The "Classic" Approach (Yamaguchi)

Best For: Acid-sensitive substrates, macrolactonizations.

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[5][6] However, for hindered substrates, a common failure mode occurs: Regioselectivity Error .

The Failure Mode (Symmetric Anhydride)

In standard Yamaguchi conditions, the mixed anhydride can disproportionate into two symmetric anhydrides: the aliphatic (reactive) and the aromatic (unreactive). If your conversion is stuck at <50%, this is likely why.

Protocol: Modified Yamaguchi
  • Mixed Anhydride Formation:

    • Dissolve hindered acid (1.0 equiv) and Hunig’s base (DIEA, 1.5 equiv) in Toluene (not THF—Toluene suppresses side reactions).

    • Add TCBC (1.1 equiv). Stir 1h at RT.[3]

  • The "DMAP Spike":

    • Crucial Deviation: Do not add the alcohol yet. Add DMAP (1.5 - 2.0 equiv) first and stir for 20 mins.

    • Why: This forces the formation of the N-acylpyridinium ion (the "super-active" species) before the alcohol has a chance to attack the wrong carbonyl.

  • Alcohol Addition:

    • Add alcohol (1.0 - 2.0 equiv) slowly.

    • Heat to 60°C if steric bulk is extreme.

Module 3: The "Modern Gold Standard" (Shiina)

Best For: The most difficult cases, tertiary alcohols, highly acid-labile compounds.

When Yamaguchi fails, Shiina prevails. This method uses MNBA (2-methyl-6-nitrobenzoic anhydride) .[7][8]

Why it is Superior

MNBA forms a mixed anhydride that is strictly chemoselective. The leaving group (2-methyl-6-nitrobenzoate) is non-nucleophilic and sterically tuned to prevent the "Symmetric Anhydride" dead-end seen in Yamaguchi esterifications.

Protocol: MNBA Esterification
  • Setup: Combine hindered acid (1.1 equiv) and MNBA (1.1 equiv) in DCM.

  • Catalysis: Add DMAP (0.1 equiv) and Et3N (2.0 equiv).

  • Reaction: Add alcohol (1.0 equiv). Stir at RT for 12h.

  • Workup: Wash with saturated

    
     and brine. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by basic wash.
    

Troubleshooting Hub: The "Steglich Trap"

Many researchers default to DCC/DMAP (Steglich conditions). Do NOT use Steglich for hindered benzoates.

The Problem: N-Acylurea Formation. Because the attack of the alcohol on the O-acylisourea intermediate is slow (due to steric hindrance), the intermediate undergoes an intramolecular


 acyl migration. This rearrangement is irreversible and produces a stable, urea-based waste product instead of your ester.

SteglichFailure Acid Hindered Acid + DCC Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate Path_Ester Path A: Alcohol Attack (Slow due to Sterics) Intermediate->Path_Ester  k1 (slow) Path_Urea Path B: O-to-N Migration (Fast Rearrangement) Intermediate->Path_Urea  k2 (fast) Product Desired Ester Path_Ester->Product Byproduct N-Acylurea (Dead End) Path_Urea->Byproduct

Figure 2: The kinetic competition in Steglich esterification. For hindered substrates, k2 > k1, leading to N-acylurea byproducts.

FAQ & Quick Fixes
SymptomProbable CauseCorrective Action
No Product, Gas Evolution Observed Vilsmeier intermediate formed but hydrolyzed.Ensure reagents are anhydrous. Dry DCM over

.
50% Yield, 50% Starting Material Symmetric Anhydride formation (Yamaguchi).Switch to Shiina (MNBA) or increase DMAP to 2.0 equiv in Yamaguchi.
New Spot on TLC (High Rf), No Ester N-Acylurea formation (Steglich).Stop. Switch to Acid Chloride or Shiina method immediately.
Reaction turns black/tarry Polymerization of solvent (THF) or substrate decomp.Switch solvent to Toluene or DCM . Avoid THF with strong Lewis acids.
Acid Chloride forms but won't couple Nucleophile (alcohol) is too hindered.Add AgCN (Silver Cyanide) to the coupling step. It activates the acid chloride further.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Neises, B., & Steglich, W. (1978).[9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[9][10] Link[9][10]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[7] Chemistry Letters, 31(3), 286–287. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[6][12] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[6][12][13] Link[13]

Sources

Optimization

Removing unreacted 2,3-dimethylphenol from reaction mixtures

Topic: Purification Strategies for Reaction Mixtures Containing 2,3-Dimethylphenol Executive Summary 2,3-Dimethylphenol (2,3-DMP), also known as 2,3-xylenol, presents unique purification challenges due to its moderate ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Reaction Mixtures Containing 2,3-Dimethylphenol
Executive Summary

2,3-Dimethylphenol (2,3-DMP), also known as 2,3-xylenol, presents unique purification challenges due to its moderate acidity (


), tendency to sublime, and strong hydrogen-bonding interactions with silica gel.[1][2] Standard workups often fail because 2,3-DMP is insufficiently acidic to be removed by sodium bicarbonate and often co-elutes with polar products during chromatography.[1][2]

This guide provides three validated workflows for the removal of 2,3-DMP: pH-Controlled Extraction , Chromatographic Optimization , and Resin Scavenging .[1][2]

Module 1: Liquid-Liquid Extraction (The "pH Trap")[1][2]

The Issue: Users frequently report that 2,3-DMP remains in the organic layer after washing with saturated


.

The Science: Extraction efficiency relies on the difference between the pH of the aqueous base and the


 of the impurity.
  • 2,3-DMP

    
    :  ~10.5 (weakly acidic due to electron-donating methyl groups).[1][2]
    
  • Saturated

    
     pH:  ~8.5.[1][2]
    
  • Result: At pH 8.5, 2,3-DMP remains >99% protonated (neutral) and stays in the organic phase.[1][2] You must use a base with a pH > 12.5 (e.g., NaOH or KOH) to drive the equilibrium toward the water-soluble phenolate salt.[2]

Troubleshooting Q&A

Q: My product is also acidic (e.g., a carboxylic acid). How do I separate it from 2,3-DMP? A: You must exploit the "Acidity Window."[1][2] Carboxylic acids (


 4–5) are much stronger acids than 2,3-DMP.[1][2]
  • Extract with Sat.

    
    :  This pulls your carboxylic acid product into the aqueous layer (as a carboxylate) while leaving 2,3-DMP in the organic layer.[1][2]
    
  • Discard Organic Layer: The 2,3-DMP is discarded with the solvent.[1][2]

  • Acidify Aqueous Layer: Add HCl to the aqueous extract to precipitate your product.[1][2][3]

Q: My product is neutral. Which base concentration should I use? A: Use 2M NaOH .

  • Protocol: Wash the organic phase (Ether or EtOAc preferred; avoid DCM if possible due to emulsion risks) 3x with 2M NaOH.

  • Verification: Spot the organic layer on a TLC plate.[1] 2,3-DMP stains strongly with

    
     (brown/yellow spot) or Iodine.[1][2] If the spot persists, increase base contact time or temperature (warm to 30°C).[1]
    
Visualization: The Extraction Decision Tree

ExtractionLogic Start Start: Reaction Mixture (Contains Product + 2,3-DMP) IsProdAcid Is your Product Acidic? (e.g., Carboxylic Acid) Start->IsProdAcid YesAcid YES IsProdAcid->YesAcid NoAcid NO (Neutral/Basic) IsProdAcid->NoAcid BicarbWash Wash with Sat. NaHCO3 YesAcid->BicarbWash AqLayer1 Aqueous Layer: Contains Product BicarbWash->AqLayer1 Product Ionizes OrgLayer1 Organic Layer: Contains 2,3-DMP (DISCARD) BicarbWash->OrgLayer1 DMP Neutral NaOHWash Wash with 2M NaOH (pH > 13) NoAcid->NaOHWash OrgLayer2 Organic Layer: Contains Product NaOHWash->OrgLayer2 Product Neutral AqLayer2 Aqueous Layer: Contains 2,3-DMP Phenolate (DISCARD) NaOHWash->AqLayer2 DMP Ionizes

Caption: Logic flow for separating 2,3-dimethylphenol based on product acidity.

Module 2: Chromatography (The "Streaking" Problem)

The Issue: On silica gel, 2,3-DMP streaks (tails) significantly, often contaminating fractions over a wide range of


 values.

The Science: The hydroxyl group of 2,3-DMP acts as a hydrogen bond donor to the silanol groups (Si-OH) on the silica surface.[2] This secondary interaction causes peak broadening and tailing.[1][2]

Troubleshooting Q&A

Q: How do I stop the tailing without destroying my product? A: You must suppress the ionization of silanols or block the interaction.[1]

  • Method A (Acidification): Add 1% Acetic Acid to your mobile phase (e.g., 20% EtOAc/Hexane + 1% AcOH).[1] This protonates the silica surface, reducing H-bonding.[1][2]

  • Method B (Doping): If your product is acid-sensitive, pre-wash the column with mobile phase containing 1% Triethylamine (TEA), then run the column with neutral solvents.[1]

Q: 2,3-DMP co-elutes with my product despite gradient optimization. What now? A: Change the selectivity mechanism ("Orthogonal Selectivity").

  • Switch Solvent System: If using Hexane/EtOAc, switch to DCM/Methanol or Toluene/Acetone .[1][2] Phenols interact differently with aromatic solvents (Toluene) due to

    
    -
    
    
    
    stacking.[1][2]
  • Derivatization (Last Resort): Treat the crude mixture with Acetic Anhydride (

    
    ) and Pyridine.[1][2] This converts 2,3-DMP to 2,3-dimethylphenyl acetate , which is much less polar (
    
    
    
    in 10% EtOAc/Hex) and stops streaking.[1][2]

Table 1: Mobile Phase Modifiers for Phenol Purification

ModifierConcentrationMechanismBest For
Acetic Acid 0.5% – 1.0%Protonates silanolsStandard acidic/neutral products
Formic Acid 0.1% – 0.5%Protonates silanolsLC-MS applications (volatile)
Triethylamine 0.1% – 1.0%Blocks active sitesBasic (amine) products
Module 3: Advanced Scavenging (Trace Removal)

The Issue: Process chemistry requires <50 ppm phenol levels, but extraction only gets it down to ~500 ppm.

The Solution: Use a Strong Anion Exchange (SAX) resin.[1][4] These polymer-supported quaternary ammonium hydroxides act as "solid-state NaOH" but are easily filtered off.[1][2]

Protocol: Resin Scavenging
  • Selection: Use resins like Amberlyst A26 (OH form) or Dowex 1X8.[1][2]

  • Loading: Add 3–5 equivalents (w.r.t. estimated phenol impurity) of resin to the organic solution.

  • Solvent: Works best in DCM, THF, or EtOAc. Avoid Methanol (competes for active sites).[1][2]

  • Time: Stir gently for 2–4 hours at room temperature.

  • Filtration: Filter through a coarse frit. The 2,3-DMP remains bound to the resin as the phenoxide.[2]

Visualization: Scavenging Workflow

Scavenging Input Crude Solution (Product + Trace 2,3-DMP) ResinAdd Add SAX Resin (OH- form) (e.g., Amberlyst A26) Input->ResinAdd Stir Stir 2-4 Hours (Phenol binds to Resin) ResinAdd->Stir Filter Filtration Stir->Filter SolidPhase Solid Phase: Resin-O-Ar (Trapped Impurity) Filter->SolidPhase Retained LiquidPhase Filtrate: Pure Product Filter->LiquidPhase Eluted

Caption: Workflow for removing trace phenolic impurities using solid-supported reagents.

Module 4: Distillation & Physical Properties

The Issue: 2,3-DMP sublimes, causing "white crystals" to clog vacuum lines or condensers during concentration.[1][2]

Data Sheet: 2,3-Dimethylphenol

  • Boiling Point: 218°C (at 760 mmHg)[1][2]

  • Melting Point: 73–75°C[1][2]

  • Volatility: Steam volatile; sublimes under high vacuum.[1][2]

Troubleshooting:

  • Sublimation Trap: If removing solvent via rotovap, 2,3-DMP may sublime into the bump trap.[1][2] Do not re-introduce the bump trap contents to your flask.

  • Azeotropic Removal: 2,3-DMP is steam volatile.[1][2] If your product is stable to heat/water, performing a steam distillation is a highly effective, non-chromatographic way to strip the phenol.[1]

References
  • National Institute of Standards and Technology (NIST). 2,3-Dimethylphenol - Thermochemical Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10687, 2,3-Dimethylphenol.[1][2] PubChem.[1][2] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] (8th Edition).[1][2] Butterworth-Heinemann, 2017.[1][2] (Standard reference for pKa and purification of phenols). [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1][2] (Reference for comparative phenolic acidity). [Link]

Sources

Troubleshooting

Alternative coupling agents for sterically crowded ester synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Advanced Coupling Protocols for Sterically Crowded Ester Synthesis Introduction: The Steric Challenge In drug...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Advanced Coupling Protocols for Sterically Crowded Ester Synthesis

Introduction: The Steric Challenge

In drug discovery and natural product synthesis, the formation of ester bonds between sterically hindered partners (e.g., tertiary alcohols + tertiary carboxylic acids) is a frequent bottleneck. Standard Fischer esterification often fails due to harsh conditions, while Steglich coupling (DCC/DMAP) frequently stalls, yielding the inert N-acylurea byproduct rather than the desired ester.

This guide provides a technical breakdown of high-performance alternative coupling agents designed specifically to overcome significant steric barriers (


 values) and electronic deactivation.

Module 1: Diagnostic & Selection Matrix

Before selecting a reagent, diagnose your substrate constraints. Use this decision logic to select the optimal protocol.

ReagentSelection Start Start: Analyze Substrates AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Hindrance Degree of Steric Hindrance? AcidSensitive->Hindrance No / Moderate Ghosez Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes (Strictly Neutral) Epimerization Is u03b1-chiral center prone to racemization? Hindrance->Epimerization High (Tertiary/Tertiary) Steglich Steglich (EDC/DMAP) *Only if mild hindrance* Hindrance->Steglich Low (Primary/Secondary) Shiina Shiina Protocol (MNBA + DMAP) Epimerization->Shiina No (Max Reactivity Needed) T3P T3P (Propylphosphonic Anhydride) Epimerization->T3P Yes (Low Epimerization Risk) Yamaguchi Yamaguchi Protocol (TCBC + DMAP) Shiina->Yamaguchi Alternative (If MNBA unavailable)

Figure 1: Decision matrix for selecting coupling agents based on substrate sensitivity and steric demand.

Module 2: The Yamaguchi Protocol (The "Gold Standard")

Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) Mechanism: Formation of a mixed anhydride followed by nucleophilic attack by DMAP to generate a super-activated acyl-pyridinium species.[1]

Why it works for crowds:

The 2,4,6-trichlorophenyl group is extremely bulky and electron-withdrawing. When the mixed anhydride forms, the steric bulk of the TCBC moiety directs the nucleophilic attack of the alcohol (or DMAP) solely to the carbonyl of your target acid, preventing side reactions.

Standard Protocol:
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and Hünig’s base (DIPEA, 1.5 equiv) in THF or Toluene.

  • Anhydride Formation: Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 1–2 hours at RT. Checkpoint: A white precipitate (DIPEA·HCl) should form.

  • Coupling: Dilute the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv) in Toluene. Add the mixed anhydride solution (supernatant) to this mixture slowly.

  • Reaction: Reflux (or heat to 60–80°C) is often required for tertiary-tertiary systems.

Troubleshooting & FAQs:
IssueCauseSolution
Low Yield Formation of symmetric aliphatic anhydride instead of mixed anhydride.The Dhimitruka Modification: For aliphatic acids, the mixed anhydride can disproportionate. Use a 1:1 ratio strictly. If this fails, switch to the Shiina protocol.
Regio-scrambling Attack at the wrong carbonyl.Ensure the TCBC is high quality. The "trichloro" ring must be intact to provide the necessary steric shielding.
DMAP Removal DMAP is difficult to remove.Wash organic layer with 10% citric acid or NaHSO₄ during workup.

Module 3: The Shiina Protocol (The "Modern Ace")

Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA) Mechanism: Similar to Yamaguchi but operates under milder, basic conditions without generating HCl. It utilizes a "nucleophilic catalysis" loop.[2]

Why it works for crowds:

MNBA creates a mixed anhydride that is highly reactive but less prone to the disproportionation issues seen in Yamaguchi esterification. It is currently the reagent of choice for macrolactonization and extremely hindered intermolecular couplings.

Standard Protocol:
  • Setup: Dissolve Carboxylic Acid (1.1 equiv) and MNBA (1.1 equiv) in DCM or Toluene.

  • Catalysis: Add DMAP (0.1–2.0 equiv) and Et₃N (2.0 equiv).

  • Addition: Add Alcohol (1.0 equiv) slowly.

  • Conditions: Stir at RT. For extreme hindrance, heat to 40°C.

ShiinaMechanism Acid R-COOH MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + MNBA / Et3N MNBA MNBA AcylDMAP Acyl-DMAP (Activated Species) MixedAnhydride->AcylDMAP + DMAP AcylDMAP->MixedAnhydride Regeneration loop Product R-COOR' (Ester) AcylDMAP->Product + R'-OH

Figure 2: The Shiina esterification cycle showing the activation of the acid via MNBA and DMAP.

Troubleshooting & FAQs:
IssueCauseSolution
Slow Reaction Catalyst deactivation.Increase DMAP loading to stoichiometric levels (1.0 equiv) rather than catalytic.
Hydrolysis Wet solvents.[3]MNBA is sensitive to moisture. Use anhydrous solvents and flame-dried glassware.

Module 4: T3P (Propylphosphonic Anhydride)

Reagent: T3P (50% solution in EtOAc or DMF) Profile: Low toxicity, water-soluble byproducts, low epimerization risk.

Why it works for crowds:

T3P acts as a dehydrating agent that forms a reactive mixed anhydride with the phosphonic acid. It is particularly effective for epimerization-prone chiral acids because the activation is milder than acid chlorides.

Standard Protocol:
  • Mix: Combine Acid (1.1 equiv), Alcohol (1.0 equiv), and Base (DIPEA or Pyridine, 3–5 equiv) in EtOAc or DCM.

  • Add Reagent: Add T3P solution (1.5–2.0 equiv) dropwise at 0°C.

  • Incubate: Allow to warm to RT.

  • Force: If no reaction after 4h, heat to reflux (EtOAc) or 80°C (DMF). T3P is thermally stable and often requires heat for hindered substrates.

Module 5: Ghosez’s Reagent (Neutral Activation)

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine Target: Acid-labile substrates (e.g., substrates with acetals, silyl ethers).

Why it works:

It converts carboxylic acids into acid chlorides neutrally (the byproduct is an amide). This allows you to use the high reactivity of an acid chloride without exposing your sensitive substrate to thionyl chloride or oxalyl chloride/DMF conditions.

Protocol:
  • Chloride Formation: Dissolve Acid (1 equiv) in neat Ghosez’s reagent or DCM. Stir 1h at RT.

  • Coupling: Remove solvent/excess reagent in vacuo (if neat). Redissolve acid chloride in DCM/Pyridine and add Alcohol.

References

  • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, vol. 52, no.[1] 7, 1979, pp. 1989–1993. Link

  • Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, vol. 31, no. 3, 2002, pp. 286–287. Link

  • Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[4][5] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, vol. 8, no.[4] 1, 2006, pp. 47–50. Link

  • Wissmann, H., & Kleiner, H. J. "New Peptide Synthesis." Angewandte Chemie International Edition, vol. 19, no. 2, 1980, pp. 133–134. (T3P Seminal Work). Link

  • Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Coll. Vol. 6, 1988, p. 282. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3-Dimethylphenyl 2-methylbenzoate

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,3-Dimethylphenyl 2-methylbenzoate, a substituted aromatic ester. By dissecting its predicted spectrum and comparing it with structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting similar complex spectra.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Dimethylphenyl 2-methylbenzoate is anticipated to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in its structure. The molecule comprises two substituted benzene rings linked by an ester functionality. The positioning of the methyl groups on both rings, along with the electron-withdrawing nature of the ester group, will induce specific chemical shifts and coupling patterns.

An understanding of substituent effects is critical for spectral prediction. Electron-donating groups, such as methyl groups, generally cause upfield shifts (to lower ppm values) for ortho and para protons due to increased electron density. Conversely, electron-withdrawing groups like the carbonyl of the ester deshield nearby protons, shifting their signals downfield (to higher ppm values).[1]

Below is a systematic breakdown of the expected signals for 2,3-Dimethylphenyl 2-methylbenzoate:

  • 2-Methylbenzoyl Protons: The aromatic protons on this ring will be influenced by the adjacent carbonyl group and the ortho-methyl group. The proton ortho to the carbonyl group is expected to be the most deshielded.

  • 2,3-Dimethylphenyl Protons: The protons on this ring are influenced by the two methyl groups and the ester oxygen. The arrangement of these substituents will lead to a complex splitting pattern.

  • Methyl Protons: The two methyl groups on the phenyl ring and the one on the benzoyl ring will each produce a singlet, assuming no significant long-range coupling. Their chemical shifts will be characteristic of methyl groups attached to an aromatic ring.

To provide a concrete comparison, let's examine the known ¹H NMR data of related compounds.

Comparative Spectral Data

CompoundFunctional Group/ProtonChemical Shift (ppm)MultiplicityReference
Methyl Benzoate Aromatic (ortho)~8.05Doublet[2][3]
Aromatic (meta, para)~7.26 - 7.66Multiplet[2][3]
-OCH₃~3.89Singlet[2]
Phenyl Benzoate Aromatic (ortho to C=O)~8.20Doublet[4][5]
Other Aromatic~7.20 - 7.61Multiplet[4][5]
Methyl 2-methylbenzoate Aromatic ProtonsNot specifiedN/A[6]
-CH₃ (ring)Not specifiedN/A
-OCH₃Not specifiedN/A
Toluene Aromatic Protons~7.0 - 7.2Multiplet[7][8]
-CH₃~2.3Singlet[8]
o-Cresol Aromatic Protons~6.76 - 7.12Multiplet[9][10]
-CH₃~2.25Singlet[9]
-OH~4.80Singlet[9]
2,3-Dimethylbenzoic acid Aromatic ProtonsNot specifiedN/A[11]
-CH₃Not specifiedN/A

Note: Specific chemical shifts and multiplicities for Methyl 2-methylbenzoate and 2,3-Dimethylbenzoic acid were not available in the searched sources, but their inclusion highlights relevant comparative structures.

Based on this comparative data, we can predict the approximate chemical shifts for 2,3-Dimethylphenyl 2-methylbenzoate :

  • Aromatic Protons (2-methylbenzoyl ring): Expected in the range of 7.1-8.1 ppm. The proton ortho to the carbonyl will be the most downfield.

  • Aromatic Protons (2,3-dimethylphenyl ring): Expected in the range of 6.8-7.3 ppm.

  • Methyl Protons (-CH₃): The three methyl groups are expected to appear as singlets between 2.1 and 2.5 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,3-Dimethylphenyl 2-methylbenzoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[4]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex aromatic regions.[12]

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (e.g., 1-2 seconds) to allow the protons to return to their equilibrium state between pulses.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (upright and symmetrical).

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak in ppm.

Visualizing the Analysis Workflow

The logical flow of analyzing an unknown compound's ¹H NMR spectrum involves a series of deductive steps, as illustrated in the following workflow diagram.

G cluster_0 Spectral Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation (Dissolution, Standard) B Spectrometer Setup (Shimming, Locking) A->B C Data Acquisition (Pulsing, Scanning) B->C D Fourier Transform C->D E Phasing & Baseline Correction D->E F Integration & Peak Picking E->F G Identify Number of Signals (Chemical Equivalence) F->G H Analyze Chemical Shifts (ppm) (Inductive/Mesomeric Effects) G->H I Determine Integration Ratios (Proton Count) H->I J Analyze Splitting Patterns (Neighboring Protons) I->J K Propose Structure J->K

Caption: Workflow for ¹H NMR spectral analysis.

Logical Relationships in Spectral Prediction

The prediction of a ¹H NMR spectrum is based on the interplay of various structural features. The following diagram illustrates the key relationships influencing the final spectrum.

G cluster_0 Structural Features cluster_1 Spectral Parameters A Substituent Positions (ortho, meta, para) D Chemical Shift (δ) A->D E Coupling Constant (J) A->E G Peak Multiplicity A->G B Electronic Effects (Inductive, Resonance) B->D C Molecular Symmetry F Number of Signals C->F E->G

Caption: Factors influencing ¹H NMR spectral parameters.

Conclusion

The ¹H NMR spectral analysis of 2,3-Dimethylphenyl 2-methylbenzoate, while seemingly complex, can be systematically approached through a foundational understanding of substituent effects and by drawing comparisons with structurally related molecules. This guide provides a comprehensive framework, from theoretical prediction and comparative data analysis to a detailed experimental protocol. By adhering to principles of scientific integrity and leveraging a logical, evidence-based approach, researchers can confidently elucidate the structures of novel compounds, thereby accelerating the pace of discovery in their respective fields.

References

  • Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. (2020, November 5). Pediaa.com. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(5), 1756–1757. [Link]

  • Methyl Benzoate (NMR). University of Calgary. [Link]

  • Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum - SpectraBase. Wiley Science Solutions. [Link]

  • 1H and 13C NMR spectra of compound 2a. Synlett. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Natural Products Magnetic Resonance Database. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the. American Chemical Society. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • 1H | toluene-d8 | NMR Chemical Shifts. NMRS.io. [Link]

  • What is number of 1H NMR signals for toluene? Chemistry Stack Exchange. [Link]

  • ¹H NMR spectra (500 MHz, toluene-d8) showing the H6, H7, and H10... ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0274981). Natural Products Magnetic Resonance Database. [Link]

  • o-Cresol - SpectraBase. Wiley Science Solutions. [Link]

Sources

Comparative

Reference standards for 2,3-Dimethylphenyl 2-methylbenzoate characterization

Comparative Guide: Reference Standards for 2,3-Dimethylphenyl 2-methylbenzoate Characterization Executive Summary: The Criticality of the Standard In the quantitative analysis of pharmaceutical impurities and polymer add...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reference Standards for 2,3-Dimethylphenyl 2-methylbenzoate Characterization

Executive Summary: The Criticality of the Standard

In the quantitative analysis of pharmaceutical impurities and polymer additives, 2,3-Dimethylphenyl 2-methylbenzoate represents a challenging class of lipophilic ester impurities. Often arising from the esterification of o-toluic acid derivatives with 2,3-xylenols (dimethylphenols), this molecule requires rigorous characterization due to its potential to co-elute with structurally similar isomers (e.g., 2,4-dimethylphenyl analogues).

This guide objectively compares the three primary tiers of reference standards available for this compound—ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and In-House Synthesized Materials —and provides a self-validating protocol for their characterization.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the validity of your quantitative data. The following table contrasts the performance metrics of the three alternatives based on experimental data typical for benzoate esters.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: In-House Synthesis
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC, System SuitabilityR&D, Peak Identification
Purity Assignment Mass Balance Approach (100% - Impurities)Chromatographic Purity OnlyArea % (Raw Integration)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty Explicit (e.g., 99.6% ± 0.3%)Not ReportedUnknown
Water Content Measured (Karl Fischer)Often Theoretical/Not TestedUnknown (Hygroscopic risk)
Isomeric Purity Quantified (NMR/GC confirmed)Checked (Single method)High Risk (Isomer co-elution)

Expert Insight: For 2,3-Dimethylphenyl 2-methylbenzoate, the critical risk is isomeric contamination . Commercial "tech grade" 2,3-dimethylphenol often contains 2,4- and 2,5- isomers. If you use a Tier 3 standard synthesized from impure starting materials, your HPLC method will likely integrate the isomer as the main peak, leading to a mass balance error of >5% .

Visualizing the Validation Workflow

To ensure scientific integrity, a reference standard must undergo a specific lifecycle. The diagram below illustrates the "Chain of Confidence" required to elevate a synthesized material to a Certified Reference Material.

ReferenceStandardLifecycle cluster_synthesis Phase 1: Production cluster_purification Phase 2: Purification cluster_validation Phase 3: Certification (ISO 17034) Raw Raw Materials (o-Toluic Acid + 2,3-Xylenol) Synth Esterification (DCC/DMAP or Acid Chloride) Raw->Synth Crude Crude Ester (Contains Isomers) Synth->Crude Flash Flash Chromatography (Silica: Hexane/EtOAc) Crude->Flash Cryst Recrystallization (MeOH/Water) Flash->Cryst NMR qNMR & 2D-NMR (Isomer Specificity) Cryst->NMR HPLC Orthogonal HPLC (Purity Assessment) Cryst->HPLC KF Karl Fischer (Water Content) Cryst->KF ROI Residue on Ignition (Inorganics) Cryst->ROI Final CERTIFIED REFERENCE MATERIAL NMR->Final Structure Confirmed HPLC->Final Purity >99.5% KF->Final Water <0.1%

Figure 1: The rigorous purification and characterization workflow required to certify 2,3-Dimethylphenyl 2-methylbenzoate, distinguishing a CRM from a crude reagent.

Detailed Characterization Protocols

This section details the self-validating protocols necessary to characterize this specific ester. These methods are designed to detect the most common failure mode: regio-isomeric impurities .

Protocol A: Structural Identification via 1H-NMR

Objective: Distinguish the 2,3-dimethyl substitution pattern from potential 2,4- or 2,5- isomers.

  • Sample Prep: Dissolve 10 mg of standard in 0.6 mL CDCl₃ (99.8% D).

  • Acquisition: 400 MHz (minimum), 64 scans, relaxation delay (d1) = 5 seconds to ensure quantitative integration.

  • Critical Peak Assignments (Chemical Shift δ):

    • 2.65 ppm (s, 3H): Methyl group on the benzoate ring (ortho to carbonyl). Note: This will be deshielded relative to the phenol methyls.

    • 2.32 ppm (s, 3H): Methyl on the phenyl ring (C3 position).

    • 2.18 ppm (s, 3H): Methyl on the phenyl ring (C2 position, sterically crowded).

    • 6.90 – 8.10 ppm (m, 7H): Aromatic protons.

  • Self-Validation Check:

    • The integral ratio of the three methyl singlets must be exactly 1:1:1 .

    • Failure Flag: If the peak at 2.18 ppm shows splitting or a "shoulder," you likely have the 2,4-dimethyl isomer contaminant.

Protocol B: Purity by Orthogonal HPLC (Reverse Phase)

Objective: Quantify purity using the "Mass Balance" concept.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (High organic required due to lipophilicity).

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Lambda max for benzoate ester).

  • System Suitability (SST):

    • Tailing Factor: < 1.5.[1]

    • Retention Time: ~10-12 minutes (highly retained).

    • Resolution: Must resolve the main ester from the hydrolyzed byproducts (2-methylbenzoic acid and 2,3-dimethylphenol).

Protocol C: Calculation of Certified Purity

Do not rely on "Area %" alone. Use the Mass Balance Equation utilized by ISO 17034 producers:



Where:

  • %H₂O: Water content via Karl Fischer (Coulometric).

  • %ROI: Residue on Ignition (Sulfated Ash).

  • %VOC: Volatile Organic Compounds (via Headspace GC).

  • %HPLC: Chromatographic purity (Area normalization).

Stability & Handling

  • Hydrolysis Risk: As an ester, 2,3-Dimethylphenyl 2-methylbenzoate is susceptible to hydrolysis in basic conditions.

  • Storage: Store at 2-8°C in amber vials. Desiccate to prevent moisture absorption which catalyzes hydrolysis.

References

  • International Organization for Standardization. (2016).[2][3][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][5][Link]

  • European Directorate for the Quality of Medicines (EDQM). (2022). Reference Standards: Production and Quality Control.[Link]

  • Teo, H. K., et al. (2017).[6] "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Reference Materials.[2][4][Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dimethylphenyl 2-methylbenzoate proper disposal procedures

Topic: 2,3-Dimethylphenyl 2-methylbenzoate Proper Disposal Procedures Part 1: Emergency Overview & Hazard Identification Immediate Action Required: Treat 2,3-Dimethylphenyl 2-methylbenzoate as a High-Risk Organic Substan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dimethylphenyl 2-methylbenzoate Proper Disposal Procedures

Part 1: Emergency Overview & Hazard Identification

Immediate Action Required: Treat 2,3-Dimethylphenyl 2-methylbenzoate as a High-Risk Organic Substance . While specific safety data for this ester may be limited, its hydrolysis products—2,3-Dimethylphenol (2,3-Xylenol) and 2-Methylbenzoic acid (o-Toluic acid) —dictate the safety protocol.

Critical Hazards:

  • Toxic & Corrosive Potential: Upon degradation or metabolic breakdown, this compound releases 2,3-Dimethylphenol, which is toxic by ingestion/skin contact and causes severe skin burns/eye damage [1, 2].

  • Environmental Toxicity: Classified as toxic to aquatic life with long-lasting effects.[1][2][3][4] Do not discharge into drains. [5]

  • Combustibility: Organic solid/liquid. Emits acrid smoke and irritating fumes (phenolics) under fire conditions.

Part 2: Chemical Characterization & Waste Classification

Before disposal, verify the physical state and chemical stability.

PropertySpecificationOperational Implication
Chemical Structure Esters of o-Cresol/XylenolSusceptible to hydrolysis in basic conditions; releases toxic phenols.
Physical State Solid or Viscous LiquidRequires solubilization for certain waste streams or solid waste segregation.
Solubility Insoluble in water; Soluble in organic solvents (DMSO, DCM, Acetone)Do not attempt water dilution. Use organic solvent waste streams.[6]
RCRA Code (USA) D002 (Corrosive - if pH <2 or >12.5), U-Listed (Phenol derivatives)Classify as Hazardous Organic Waste .

Part 3: Pre-Disposal Treatment & Segregation

1. Segregation Protocol:

  • Incompatible With: Strong oxidizers (peroxides, nitrates), strong bases (causes rapid hydrolysis to toxic phenol), and strong acids.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

2. Labeling Requirements: All waste containers must be labeled immediately upon creation.

  • Primary Label: "HAZARDOUS WASTE - Organic Esters (Toxic/Corrosive)"

  • Constituents: List "2,3-Dimethylphenyl 2-methylbenzoate" and "Potential Phenolic Contaminants."

  • Hazard Pictograms: GHS06 (Skull & Crossbones), GHS05 (Corrosive), GHS09 (Environment).

Part 4: Disposal Protocols (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired pure chemicals, contaminated gloves, paper towels, or weighing boats.

  • Containment: Place solid waste directly into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Sealing: Ensure the lid is screw-tight and taped to prevent accidental opening.

  • Secondary Containment: Place the HDPE jar inside a clear, heavy-duty plastic bag (chemically resistant).

  • Disposal Path: Tag for High-Temperature Incineration .

Scenario B: Liquid Waste (Solutions/Reaction Mixtures)
  • Applicability: Reaction byproducts or stock solutions in solvents (e.g., DMSO, Acetone).

  • pH Check: If the solution is aqueous-organic, check pH. If pH > 10, neutralize carefully with dilute acid to pH 6-8 to prevent rapid hydrolysis.

  • Solvent Compatibility: Combine with Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then use Halogenated ).

  • Container: Use a safety waste container (carboy) with a vented cap to prevent pressure buildup.

  • Disposal Path: Tag for Fuel Blending or Incineration .

Part 5: Visualization & Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound is routed to the correct waste stream based on its state and solvent matrix.

WasteSegregation Start Waste: 2,3-Dimethylphenyl 2-methylbenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Debris Liquid Liquid Solution StateCheck->Liquid Dissolved SolidBin Bin: Toxic Solids (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Acetone, DMSO, Methanol) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Organics (High Temp Incineration) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organics (Fuel Blending) NonHalo->NonHaloBin

Caption: Decision logic for segregating 2,3-Dimethylphenyl 2-methylbenzoate waste streams to ensure regulatory compliance.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Use Vermiculite/Sand) PPE->Contain Collect 4. Collection (Scoop into HDPE Jar) Contain->Collect Decon 5. Decontamination (Wash surface with soap/water) Collect->Decon Report 6. Report Incident (EHS Dept) Decon->Report

Caption: Step-by-step spill response workflow prioritizing personnel safety and containment.

Part 6: References

  • Carl Roth. (2023). Safety Data Sheet: o-Toluic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2,3-dimethylbenzoate (Isomer Analogue). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2,3-Dimethylphenyl 2-methylbenzoate

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. While 2,3-Dimethylphenyl 2-methylbenzoate presents potential for innovation, its safe m...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. While 2,3-Dimethylphenyl 2-methylbenzoate presents potential for innovation, its safe management in the laboratory is paramount. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to handle this aromatic ester with the highest degree of safety and operational integrity. The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific excellence.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Acute Toxicity: Aromatic esters can be harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4][6]

  • Combustibility: The compound is likely a combustible liquid.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This involves identifying potential exposure scenarios and implementing control measures to minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of 2,3-Dimethylphenyl 2-methylbenzoate. The following PPE is considered mandatory.[7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10]Provides a barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, or Viton™).[8][9][10][11]Aromatic esters can be absorbed through the skin; appropriate gloves prevent dermal exposure.
Body Protection A flame-resistant laboratory coat worn over full-length clothing.Protects the skin from accidental splashes and provides a layer of protection in case of a fire.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if there is a potential for generating aerosols.[7][12]Prevents inhalation of potentially harmful vapors.

Glove Selection Logic:

The choice of glove material is critical for adequate protection. Aromatic solvents require specific types of gloves for effective resistance.

GloveSelection AromaticEster 2,3-Dimethylphenyl 2-methylbenzoate Butyl Butyl Rubber AromaticEster->Butyl Excellent Resistance Nitrile Nitrile Rubber AromaticEster->Nitrile Good Resistance Viton Viton™ AromaticEster->Viton Excellent Resistance Latex Natural Rubber (Latex) AromaticEster->Latex Poor Resistance (Avoid Use)

Caption: Glove material suitability for handling aromatic esters.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling 2,3-Dimethylphenyl 2-methylbenzoate.

3.1. Pre-Experiment Checklist:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current inspection sticker and is functioning correctly.

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the SDS of Related Compounds: Familiarize yourself with the hazards and handling precautions for similar aromatic esters.[1][2][3][4][12][13]

  • Prepare a Quenching and Waste Container: Have a designated and properly labeled container for any quenching procedures and for the final disposal of the chemical waste.

3.2. Handling Procedure:

  • Work Exclusively in a Chemical Fume Hood: All manipulations of 2,3-Dimethylphenyl 2-methylbenzoate should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Dispense with Care: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use a pipette or a funnel for transfers.

  • Keep Containers Closed: When not in use, ensure that all containers of 2,3-Dimethylphenyl 2-methylbenzoate are tightly sealed to prevent the escape of vapors.[12]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[1]

HandlingWorkflow Start Start Prep Pre-Experiment Checklist Start->Prep DonPPE Don PPE Prep->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Dispense Dispense Chemical FumeHood->Dispense Seal Seal Container When Not in Use Dispense->Seal Clean Clean Work Area Seal->Clean DoffPPE Doff PPE Clean->DoffPPE End End DoffPPE->End

Caption: A streamlined workflow for handling 2,3-Dimethylphenyl 2-methylbenzoate.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4][5][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][12]
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area with soap and water.
Major Spill Evacuate the area and alert laboratory personnel. Contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of 2,3-Dimethylphenyl 2-methylbenzoate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

5.1. Waste Collection:

  • Designated Waste Container: All waste containing 2,3-Dimethylphenyl 2-methylbenzoate must be collected in a dedicated, properly labeled, and sealed container.

  • Segregation: Do not mix this waste with other incompatible waste streams.

5.2. Disposal Procedure:

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

  • Contact EHS: Consult with your environmental health and safety department for specific guidance on the disposal of this chemical.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name and associated hazards.

  • Manifesting: Complete all required hazardous waste manifests accurately.

DisposalPlan Start Generate Waste Collect Collect in Labeled Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Consult Consult EHS for Guidance Segregate->Consult Manifest Complete Waste Manifest Consult->Manifest Dispose Dispose via Approved Vendor Manifest->Dispose End End Dispose->End

Sources

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